molecular formula C9H6BrNO4 B12514136 (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B12514136
M. Wt: 272.05 g/mol
InChI Key: KPPLDWZFIDADCX-UHFFFAOYSA-N
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Description

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid is a valuable cinnamic acid derivative that serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure incorporates two key functional handles: an electron-deficient bromonitrophenyl ring and an α,β-unsaturated carboxylic acid with a trans (E) configuration. The bromo substituent makes the aromatic ring amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki [Source] and Sonogashira [Source] reactions, enabling the construction of more complex biaryl or alkynyl-substituted systems. Simultaneously, the prop-2-enoic acid moiety can act as a Michael acceptor [Source] or be readily converted into esters, amides, or other derivatives. This compound is primarily employed in the synthesis of heterocyclic compounds and as a precursor for the development of more complex molecules with potential biological activity. Researchers utilize it in the design and construction of compounds for various applications, including the development of fluorescent probes and the exploration of structure-activity relationships in drug discovery projects. Its utility stems from its ability to introduce both a sterically defined, conjugated backbone and a reactive halogenated aromatic system into a target molecule in a single step.

Properties

IUPAC Name

3-(4-bromo-2-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPLDWZFIDADCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-nitrocinnamic Acid (CAS 20357-30-6): A Strategic Building Block in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-nitrocinnamic acid is a highly functionalized, poly-reactive building block utilized extensively in the synthesis of privileged heterocyclic scaffolds. By strategically positioning a nitro group ortho to an


-unsaturated carboxylic acid, and a bromo group para to the nitro moiety, this compound offers orthogonal reactivity. It serves as an ideal precursor for both reductive annulation (yielding indoles and quinolines) and palladium-catalyzed cross-coupling, making it invaluable for fragment-based drug design (FBDD) and complex library generation.
Physicochemical Profiling & Structural Rationale

The utility of 4-bromo-2-nitrocinnamic acid lies in its precise substitution pattern. The physicochemical properties dictate its handling, thermal limits, and synthetic applications.

Table 1: Physicochemical Specifications of 4-Bromo-2-nitrocinnamic Acid

PropertyValueStructural/Experimental Implication
CAS Number 20357-30-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H6BrNO4Contains orthogonal functional handles (Br, NO2, COOH).
Molecular Weight 272.05 g/mol Ideal low-MW starting material for drug library synthesis.
Boiling Point ~425 °CHigh thermal stability; suitable for high-temperature reflux[1].
Storage Temperature +2 to +8 °CPrevents premature thermal degradation or decarboxylation[1].
Mechanistic Pathways: Reductive Annulation

The transformation of 2-nitrocinnamic acid derivatives into nitrogenous heterocycles is a cornerstone of modern synthetic chemistry [2]. The reaction proceeds via the reduction of the nitro group to a reactive intermediate, which subsequently undergoes intramolecular cyclization with the adjacent alkene [3].

Causality of the Divergent Pathway: When subjected to reduction (e.g., using stannous chloride, SnCl₂), the nitro group is reduced to a hydroxylamine intermediate. This intermediate acts as an internal nucleophile. Depending on the reaction conditions and the equivalents of the reducing agent, the cyclization can proceed via two distinct pathways:

  • Decarboxylative Pathway (5-exo-trig/Ring Contraction): The nucleophilic attack is followed by the loss of CO₂, leading to the formation of bromo-substituted N-hydroxyindoles.

  • 6-Endo-Trig Pathway: The nucleophile attacks the alkene while retaining the carboxyl carbon, leading to the formation of bromo-substituted hydroxyquinolines.

Pathway A 4-Bromo-2-nitrocinnamic Acid (Precursor) B Hydroxylamine Intermediate A->B SnCl2 / ROH (Reduction) C Intramolecular Annulation B->C Nucleophilic Attack D Bromo-Hydroxyindole (5-Membered Ring) C->D Decarboxylative Pathway E Bromo-Quinoline (6-Membered Ring) C->E 6-Endo-Trig Pathway

Figure 1: Mechanistic divergence in the reductive cyclization of 4-Bromo-2-nitrocinnamic acid.

Self-Validating Experimental Protocol: SnCl₂-Mediated Cyclization

To synthesize bromo-hydroxyindole derivatives, the following field-proven protocol utilizes SnCl₂ as both a reducing agent and a Lewis acid catalyst [3].

Step-by-Step Methodology:

  • Initiation & Solvation: Dissolve 1.0 mmol of 4-bromo-2-nitrocinnamic acid in 20 mL of absolute methanol or ethanol under an inert atmosphere (Argon/N₂).

    • Causality: The alcoholic solvent is critical as it acts as a proton donor, facilitating the stepwise reduction of the nitro group.

  • Catalyst Addition: Cool the mixture to 0 °C and add 3.0 equivalents of anhydrous Stannous Chloride (SnCl₂) portion-wise.

    • Causality: SnCl₂ acts as a Lewis acid, coordinating to the nitro oxygens to lower the activation energy for electron transfer. The portion-wise addition controls the initial exothermic coordination.

  • Reductive Annulation (Reflux): Heat the reaction mixture to reflux (approx. 65–80 °C depending on the alcohol) for 6–8 hours.

    • Causality: Elevated thermal energy is required to drive the intermediate nitroso compound fully to the hydroxylamine, which then possesses sufficient nucleophilicity to attack the

      
      -unsaturated system. Using exactly 3.0 equivalents of SnCl₂ optimizes the yield of the indole derivative; exceeding this amount pushes the equilibrium toward the quinoline derivative.
      
  • Quenching & Workup: Allow the solution to cool to room temperature. Adjust the pH to 7–8 using a 5% aqueous potassium bicarbonate (KHCO₃) solution.

    • Causality: Neutralization is a self-validating step. It quenches any residual acid and precipitates the exhausted tin species as insoluble tin oxides/hydroxides, visibly confirming the reaction quench.

  • Extraction & Purification: Filter the suspension through a Celite pad to remove the tin salts. Failure to filter will result in severe emulsions during extraction. Extract the filtrate with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Orthogonal Functionalization: The Bromo-Handle

While the nitro-cinnamic acid moiety dictates the formation of the heterocyclic core, the 4-bromo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings) [4].

This orthogonality allows researchers to choose between an "Early-Stage" or "Late-Stage" functionalization strategy:

  • Early-Stage: The bromo group is coupled with an aryl boronic acid prior to cyclization. This is advantageous if the final heterocyclic core is sensitive to Pd-catalysis conditions.

  • Late-Stage: The reductive cyclization is performed first, yielding a bromo-indole or bromo-quinoline core. This core can then be diversified into a massive library of analogs by parallel cross-coupling reactions.

Workflow Start 4-Bromo-2-nitrocinnamic Acid Route1 Early-Stage Cross-Coupling (Suzuki/Heck) Start->Route1 Pd Catalyst Route2 Early-Stage Cyclization (Reductive Annulation) Start->Route2 SnCl2 Catalyst Inter1 Aryl-Substituted 2-Nitrocinnamic Acid Route1->Inter1 Inter2 Bromo-Heterocyclic Core (Indole/Quinoline) Route2->Inter2 Final Complex Functionalized Heterocycle Library Inter1->Final SnCl2 Cyclization Inter2->Final Pd Cross-Coupling

Figure 2: Orthogonal functionalization workflow leveraging the bromo and nitro handles.

Applications in Drug Development

Indole and quinoline scaffolds are highly privileged in medicinal chemistry, frequently found in antiviral, anti-cancer, and neuroprotective agents [5]. The specific synthesis of N-hydroxyindoles from 2-nitrocinnamic acids has recently gained traction in the development of novel antiviral compounds, including inhibitors targeting HIV-1 and SARS-CoV-2 [3]. By utilizing 4-bromo-2-nitrocinnamic acid, drug development professionals can rapidly generate Structure-Activity Relationship (SAR) libraries, tuning the electronic and steric properties of the heterocycle via the bromo-position to optimize target binding affinity.

References
  • Capot Chemical Co., Ltd. "Specifications of 4-bromo-2-nitrocinnamic acid". Capotchem.com. Available at:[Link]

  • Hakmaoui, Y. et al. "Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study". Chemistry Africa, 2022; 5(4): 827–839. DOI: 10.1007/s42250-022-00374-9. Available at:[Link]

  • Chandra, A. et al. "A review on indole synthesis from nitroarenes: classical to modern approaches". Organic & Biomolecular Chemistry, 2025; 23: 6853-6887. DOI: 10.1039/D5OB00338E. Available at:[Link]

Sources

The Strategic Utility of (E)-4-Bromo-2-nitrocinnamic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, polyfunctionalized building blocks are critical for accessing diverse chemical space. (E)-4-bromo-2-nitrocinnamic acid (CAS: 20357-30-6) stands out as a highly versatile, orthogonally reactive intermediate. Featuring a polarized α,β-unsaturated carboxylic acid, a strongly electron-withdrawing nitro group, and a cross-coupling-ready aryl bromide, this compound serves as a privileged precursor for the synthesis of complex heterocycles, including substituted indoles and 2-quinolones (carbostyrils)[1].

This technical guide provides an in-depth analysis of its physicochemical properties, establishes field-proven synthetic methodologies, and details the mechanistic causality behind its downstream applications in medicinal chemistry.

Physicochemical Profile & Structural Logic

The reactivity of (E)-4-bromo-2-nitrocinnamic acid is dictated by the electronic interplay of its substituents. The nitro group at the ortho position exerts a strong inductive and mesomeric electron-withdrawing effect, highly activating the aromatic ring toward nucleophilic attack while simultaneously predisposing the molecule for reductive cyclization[2]. The para-bromo substituent provides a reliable handle for late-stage transition-metal-catalyzed functionalization.

Table 1: Quantitative Physicochemical Specifications
PropertySpecification
Chemical Name (E)-3-(4-bromo-2-nitrophenyl)acrylic acid
CAS Registry Number 20357-30-6
Molecular Formula C₉H₆BrNO₄
Molecular Weight 272.05 g/mol
Stereochemistry (E)-isomer (Thermodynamically favored)
Appearance Yellow to orange crystalline solid[2]
Solubility Soluble in DMF, DMSO, MeOH; Insoluble in H₂O
MDL Number MFCD08061925
InChI Key KPPLDWZFIDADCX-DUXPYHPUSA-N

Synthesis Methodology: The Knoevenagel-Doebner Condensation

The most robust and scalable route to (E)-4-bromo-2-nitrocinnamic acid is the Knoevenagel-Doebner condensation of 4-bromo-2-nitrobenzaldehyde with malonic acid[3].

Mechanistic Causality & Design

This reaction is not merely a condensation; it is a carefully orchestrated sequence of iminium formation, nucleophilic addition, and thermodynamically driven decarboxylation.

  • Catalytic Piperidine: Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion. This significantly lowers the activation energy for the nucleophilic attack by the enolate of malonic acid compared to direct attack on the neutral aldehyde[3].

  • Pyridine as Solvent/Base: Pyridine deprotonates the malonic acid to form the reactive enolate and provides a homogenous, high-boiling medium to drive the subsequent decarboxylation.

  • Stereocontrol: The decarboxylation of the intermediate alkylidenemalonic acid exclusively yields the (E)-alkene. The (Z)-isomer is highly disfavored due to severe steric clash between the bulky 4-bromo-2-nitrophenyl ring and the carboxylate group.

G A 4-Bromo-2- nitrobenzaldehyde C Piperidine / Pyridine (Catalyst/Base) A->C B Malonic Acid B->C D Decarboxylation (Δ, -CO2, -H2O) C->D Condensation E (E)-4-Bromo-2- nitrocinnamic acid D->E Yields (E)-isomer

Caption: Workflow for the Knoevenagel-Doebner synthesis of (E)-4-bromo-2-nitrocinnamic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; phase changes and precipitation serve as visual confirmations of reaction progress and successful workup.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-2-nitrobenzaldehyde (10.0 g, 43.5 mmol) and malonic acid (6.8 g, 65.2 mmol, 1.5 eq).

  • Solvent & Catalyst Addition: Add anhydrous pyridine (40 mL) to dissolve the solids, followed by piperidine (0.43 mL, 4.35 mmol, 0.1 eq).

  • Thermal Activation: Heat the mixture to 85–90 °C under an argon atmosphere. Validation: The onset of decarboxylation is confirmed by the steady evolution of CO₂ gas bubbles.

  • Monitoring: Maintain heating for 4–6 hours until gas evolution ceases and TLC (Hexanes/EtOAc 1:1) indicates complete consumption of the starting aldehyde.

  • Acidic Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred, ice-cold 1M HCl.

    • Causality: The HCl protonates the pyridine to form highly water-soluble pyridinium chloride, removing it from the organic matrix. Simultaneously, it ensures the cinnamate product is fully protonated to the free carboxylic acid. Because the free acid is highly lipophilic, it crashes out of the aqueous solution as a bright yellow precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold water (3 × 50 mL) to remove residual salts, and dry under high vacuum at 40 °C to afford the crude product.

  • Purification: Recrystallize from glacial acetic acid or ethanol to yield pure (E)-4-bromo-2-nitrocinnamic acid.

Divergent Downstream Applications

The true value of (E)-4-bromo-2-nitrocinnamic acid lies in its orthogonal functional groups, which allow for divergent synthetic pathways without the need for complex protecting group strategies.

Pathway A: Chemoselective Reductive Cyclization

To synthesize 7-bromo-2-quinolone (a core scaffold in many kinase inhibitors and antipsychotics), the nitro group must be reduced to an amine.

  • The Chemoselectivity Challenge: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) will rapidly reduce the nitro group but will also catalyze the hydrodehalogenation of the C-Br bond, destroying the cross-coupling handle.

  • The Solution: A Béchamp-style reduction using Iron powder in Acetic Acid (Fe/AcOH) or Tin(II) chloride (SnCl₂) must be employed. These reagents operate via single-electron transfer (SET) mechanisms that selectively reduce the nitro group to an aniline without breaking the aryl-bromide bond.

  • Spontaneous Lactamization: Once the 2-aminocinnamic acid is formed, the proximity of the nucleophilic amine to the electrophilic α,β-unsaturated carboxylic acid drives a spontaneous intramolecular cyclization (lactamization), yielding the 7-bromo-2-quinolone scaffold.

Pathway B: Transition-Metal Cross-Coupling

Alternatively, the aryl bromide can be functionalized prior to cyclization. The electron-deficient nature of the nitrophenyl ring facilitates the oxidative addition of Pd(0) species. Suzuki-Miyaura coupling with aryl boronic acids or Heck coupling with terminal alkenes can be executed at the C4 position to build extended, conjugated architectures.

G Start (E)-4-Bromo-2-nitrocinnamic acid Path1 Nitro Reduction (Fe/AcOH or SnCl2) Start->Path1 Chemoselective Reduction Path2 Pd-Catalyzed Coupling (Suzuki/Heck) Start->Path2 Boronic Acid / Alkene Prod1 7-Bromo-2-quinolone (via Lactamization) Path1->Prod1 Intramolecular Cyclization Prod2 4-Substituted-2-nitrocinnamic acid Path2->Prod2 C-C Bond Formation

Caption: Divergent synthetic pathways: Reductive cyclization and Pd-catalyzed cross-coupling.

Handling, Storage, and Safety Protocols

To maintain the chemical integrity of (E)-4-bromo-2-nitrocinnamic acid, stringent storage protocols must be observed:

  • Photo-Isomerization Risk: α,β-unsaturated systems are prone to UV-mediated (E) to (Z) isomerization. The compound must be stored in amber glass vials or wrapped in aluminum foil.

  • Thermal Stability: While stable at room temperature, prolonged exposure to high heat can induce premature decarboxylation or polymerization of the acrylic tail. Store at 2–8 °C for long-term preservation.

  • Toxicity: As a nitroaromatic and halogenated compound, it poses risks of skin sensitization and respiratory irritation. All handling must occur within a certified fume hood using nitrile gloves and standard PPE[2].

References

  • Capot Chemical. "20357-30-6 | 4-bromo-2-nitrocinnamic acid Product Specification". Capotchem.com. Available at:[Link]

  • ResearchGate. "Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present". Researchgate.net. Available at:[Link]

Sources

Comprehensive Technical Guide on 4-Bromo-2-nitro-trans-cinnamic Acid: Molecular Weight, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for bifunctional building blocks that can rapidly expand chemical space in drug discovery. 4-Bromo-2-nitro-trans-cinnamic acid (CAS: 20357-30-6) is a premier example of such an intermediate. Its structural architecture—combining a reducible ortho-nitro group, an electrophilic Michael acceptor, and a versatile aryl bromide handle—makes it an exceptionally powerful precursor for the synthesis of functionalized indoles and quinolines. This whitepaper provides an authoritative breakdown of its molecular properties, mechanistic behavior in reductive cyclizations, and a self-validating experimental protocol for its application.

Molecular Characterization and Physicochemical Data

The precise calculation of molecular weight is the foundational step for any stoichiometric reaction planning. 4-Bromo-2-nitro-trans-cinnamic acid possesses the empirical formula C9H6BrNO4 .

Molecular Weight Calculation:

  • Carbon (C): 9 × 12.011 = 108.099 g/mol

  • Hydrogen (H): 6 × 1.008 = 6.048 g/mol

  • Bromine (Br): 1 × 79.904 = 79.904 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 4 × 15.999 = 63.996 g/mol

  • Total Molecular Weight: 272.05 g/mol

Understanding its physical properties is critical for safe handling and reaction optimization. The compound is a solid at room temperature and requires specific storage conditions to prevent degradation of the trans-alkene geometry.

Table 1: Physicochemical Properties[1][2]
PropertyValue
IUPAC Name (E)-3-(4-bromo-2-nitrophenyl)acrylic acid
CAS Number 20357-30-6
Molecular Formula C9H6BrNO4
Molecular Weight 272.05 g/mol
Melting Point 224 °C
Boiling Point 425 °C
Storage Conditions +2 to +8 °C, sealed in a dry environment
Safety Hazards H315 (Skin irritation), H319 (Eye irritation)

Mechanistic Role in Heterocyclic Synthesis

The most prominent application of 4-bromo-2-nitrocinnamic acid is its use as a precursor for the synthesis of complex heterocycles. The bromine atom at the 4-position of the phenyl ring is strategically positioned; upon cyclization, it translates to the 6-position of an indole or the 7-position of a quinoline. This provides a crucial synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling the rapid generation of targeted drug libraries.

Regioselectivity and Causality

When subjected to reductive conditions, the ortho-nitro group is reduced to a reactive nitroso or hydroxylamine intermediate. The choice of reducing agent directly dictates the reaction pathway. For instance, using anhydrous Stannous Chloride (SnCl2) in absolute ethanol triggers a dual-action cascade:

  • Lewis Acid Catalysis: SnCl2 acts as a Lewis acid, catalyzing the esterification of the carboxylic acid with ethanol to prevent premature decarboxylation.

  • Selective Reduction: It selectively reduces the nitro group without reducing the alkene[1].

The resulting nitroso-acrylate intermediate can undergo N-attack on the α-carbon to form a 5-membered indole ring, or N-attack on the carbonyl to form a 6-membered quinoline ring[1][2].

Table 2: Comparative Reductive Cyclization Conditions[3][4]
Reducing Agent / CatalystSolvent / ConditionsPrimary IntermediateMajor Heterocyclic Product
SnCl2 (Anhydrous) Alcohols (EtOH) / RefluxNitroso-acrylateN-Hydroxyindoles & N-Hydroxyquinolines
MoO2Cl2(DMF)2 / PPh3 Toluene / MicrowaveNitrene / PhosphoraneIndole-2-carboxylates (Cadogan-Sundberg)
Fe powder Alkaline aqueous / RefluxNitroso-cinnamateIndole-2-carboxylic acids (Baeyer-Emmerling)

Reaction Pathway Visualization

The divergent cyclization pathway of 4-bromo-2-nitrocinnamic acid under SnCl2 reduction is mapped below.

Pathway cluster_products Divergent Cyclization Products A 4-Bromo-2-nitro-trans-cinnamic acid (MW: 272.05 g/mol) B SnCl2 / EtOH Reductive Cyclization A->B Esterification & Partial Reduction C Ethyl 3-(4-bromo-2-nitrosophenyl)acrylate (Intermediate) B->C D Ethyl 6-bromo-1-hydroxy-1H-indole-2-carboxylate (Major Product) C->D N-attack on α-carbon (5-membered ring) E 7-Bromo-1-hydroxyquinolin-2(1H)-one (Minor Product) C->E N-attack on carbonyl (6-membered ring)

Divergent reductive cyclization of 4-bromo-2-nitrocinnamic acid yielding indole and quinoline.

Experimental Methodology: One-Pot Reductive Cyclization

The following protocol details the SnCl2-mediated reductive cyclization of 4-bromo-2-nitrocinnamic acid[1]. This method is designed as a self-validating system ; the physical state of the tin byproducts serves as an in-process control for successful neutralization, ensuring the stability of the N-hydroxy heterocyclic products.

Protocol: Synthesis of 6-Bromoindole and 7-Bromoquinoline Derivatives

Objective: Chemoselective reduction and intramolecular cyclization to yield functionalized heterocycles.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 4-bromo-2-nitrocinnamic acid (1.0 mmol, 272.05 mg) in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly required to prevent competitive hydrolysis of the intermediate ester, which would stall the cyclization.

  • Catalyst Addition: Slowly add anhydrous SnCl2 (3.0 mmol, 568.8 mg) to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) for 6–8 hours. Monitor the complete consumption of the starting material via TLC (hexane/ethyl acetate 7:3).

  • Quenching & pH Adjustment (Critical Step): Cool the mixture to room temperature. Carefully adjust the pH to 7–8 using a 5% aqueous potassium bicarbonate (KHCO3) solution.

    • Causality: Neutralizing the mixture precipitates tin salts (as tin hydroxides) and prevents the acid-catalyzed degradation of the newly formed N-hydroxy heterocycles. The cessation of gas evolution and the appearance of a thick white precipitate validate that neutralization is complete.

  • Filtration & Extraction: Filter the gelatinous suspension through a tightly packed pad of Celite.

    • Causality: Tin hydroxides form colloidal gels that will instantly blind standard filter paper; Celite provides a porous matrix to trap the gel and allow the organic products to pass.

  • Isolation: Extract the filtrate with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to separate the indole (major) and quinoline (minor) derivatives.

References

  • Title: Specifications of 4-bromo-2-nitrocinnamic acid Source: Capot Chemical URL: [Link]

  • Title: 4-Bromo-2-nitrocinnamic acid, 1 g - Research Chemicals Source: Carl ROTH URL: [Link]

  • Title: Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A review on indole synthesis from nitroarenes: classical to modern approaches Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Solubility Profile & Characterization of (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid (CAS: 20357-30-6).[1][2][3][4] As a halogenated nitrocinnamic acid derivative, this compound exhibits a distinct solubility profile governed by its high crystal lattice energy and ionizable carboxylic acid moiety.

For researchers and drug development professionals, understanding this profile is critical for:

  • Synthesis & Purification: Optimizing yield through pH-swing extraction.

  • Biological Assays: Preventing "crash-out" precipitation in aqueous media.

  • Formulation: Selecting appropriate excipients for solid dispersions or lipid-based delivery.[3][4]

Part 1: Physicochemical Profile

The solubility of (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid is not a static number but a dynamic property dependent on the solvent environment's pH and polarity.[1][2][3][4]

Structural Determinants[2][3]
  • Lipophilicity (LogP ~2.8 - 3.2): The 4-bromo and 2-nitro substituents significantly increase lipophilicity compared to the parent cinnamic acid.[1][2][3][4] This dictates poor water solubility in the unionized state.[4]

  • Crystal Lattice Energy: The planar structure facilitates strong

    
    -
    
    
    stacking, while the nitro group enhances intermolecular interactions.[3][4] This results in a high melting point (>190°C), creating a "brick dust" molecule that requires significant energy to dissolve (high heat of fusion).
  • Ionization (pKa ~3.8 - 4.2): The electron-withdrawing nitro group ortho to the vinyl chain slightly increases the acidity of the carboxylic acid relative to unsubstituted cinnamic acid (pKa 4.44).[1][3][4]

Quantitative Physicochemical Data
PropertyValue (Experimental/Predicted)Implication for Solubility
Molecular Weight 272.05 g/mol Moderate MW; dissolution is lattice-energy limited.[1][2][3][4]
Melting Point 190–195°CHigh MP indicates low thermodynamic solubility in ambient solvents.[4]
pKa (Acid) ~4.0Soluble as a salt at pH > 6.0; Insoluble as free acid at pH < 3.[4]0.
LogP 2.85Prefers organic partitioning; requires co-solvents in aqueous media.[4]
H-Bond Donors 1 (COOH)Limited interaction with water unless ionized.[3][4]

Part 2: Solubility Landscape

Organic Solvent Compatibility

The compound follows "like dissolves like" principles but is constrained by its high melting point.[4]

  • Primary Solvents (High Solubility >50 mg/mL):

    • DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions.[4] Disrupts intermolecular H-bonding effectively.[1][3][4]

    • DMF (Dimethylformamide): Excellent alternative to DMSO.[4]

  • Secondary Solvents (Moderate Solubility 1–20 mg/mL):

    • Ethanol/Methanol: Solubility is temperature-dependent.[1][3][4] Poor at 4°C, moderate at 25°C, high at reflux.

    • Ethyl Acetate: Good for extraction but may require large volumes.[4]

    • Acetone: Moderate solubility; useful for rapid evaporation.[3][4]

  • Anti-Solvents (Poor Solubility <0.1 mg/mL):

    • Water (Acidic/Neutral): Practically insoluble.[4]

    • Hexanes/Heptane: Insoluble.[4] Used to precipitate the compound from Ethyl Acetate or Ethanol.

    • Diethyl Ether: Low solubility due to the compound's polarity/crystal packing.[4]

The Aqueous "Solubility Switch"

The most critical feature for purification is the pH-dependent solubility.[1][3][4]

  • pH < pKa (Acidic): The compound exists as the neutral free acid.[4] Solubility is minimal (<10 µg/mL).[4]

  • pH > pKa + 2 (Basic): The carboxylic acid deprotonates to form the carboxylate anion.[4] Solubility increases by orders of magnitude (>10 mg/mL).[4]

Visualizing the pH-Switch Mechanism:

SolubilitySwitchcluster_0Purification StrategyAcidFormFree Acid Form(pH < 3.0)Low SolubilityPrecipitateEquilibriumpKa ~ 4.0EquilibriumAcidForm->Equilibrium+ Base (NaOH/NH3)Equilibrium->AcidFormProtonationBaseFormCarboxylate Anion(pH > 6.0)High SolubilityDissolvedEquilibrium->BaseFormDeprotonationBaseForm->Equilibrium+ Acid (HCl)

Caption: The reversible pH-dependent solubility mechanism used for purification and formulation.

Part 3: Experimental Protocols

To ensure data integrity, solubility should be determined using thermodynamic methods rather than kinetic estimation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at equilibrium.[3][4]

Materials:

  • (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid (Solid)[1][2][3][4]

  • Target Solvent (e.g., PBS pH 7.4, Ethanol)

  • 0.45 µm PTFE Syringe Filters[4]

  • HPLC or UV-Vis Spectrophotometer[1][2][3][4]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate (shake/stir) at constant temperature (25°C) for 24–48 hours.

    • Note: Visual check: Ensure solid is still present.[4] If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter (presaturated to prevent adsorption).

  • Quantification: Dilute the filtrate (e.g., 1:100 in DMSO) and analyze via HPLC-UV (254 nm or 280 nm).

  • Calculation: Compare peak area to a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput for Bioassays)

Objective: Estimate the maximum concentration stable in assay media before precipitation occurs (Turbidimetry).

Workflow:

KineticSolubilityStock1. Prepare Stock10mM in DMSOSpike2. Spike into Buffer(PBS pH 7.4)Stock->Spike1% v/v final DMSOIncubate3. Incubate2-4 Hours @ 37°CSpike->IncubateRead4. Measure Turbidity(Absorbance @ 620nm)Incubate->ReadAnalyze5. Determine Precipitation PointRead->Analyze

Caption: Kinetic solubility workflow to determine maximum safe concentration for biological assays.

Part 4: Applications & Implications[1][2][3][5][6][7]

Purification Strategy (Acid-Base Swing)

Leverage the pKa for high-purity isolation without chromatography:

  • Dissolution: Dissolve crude solid in dilute aqueous Ammonia or Sodium Bicarbonate (pH ~9). The compound dissolves as a salt; non-acidic impurities (e.g., nitro-bromo-styrenes) remain insoluble.[1][3][4]

  • Filtration: Filter the aqueous solution to remove insoluble impurities.[4]

  • Precipitation: Slowly add dilute HCl to the filtrate while stirring until pH < 2. The pure free acid will precipitate as a crystalline solid.

  • Wash: Filter the precipitate and wash with water to remove inorganic salts.[4]

Biological Assay Formulation
  • DMSO Tolerance: Most cell-based assays tolerate 0.1%–0.5% DMSO.[1][3][4]

  • Precipitation Risk: Due to the "Brick Dust" nature, rapid dilution of a DMSO stock into aqueous media can cause micro-precipitation.[4]

  • Mitigation:

    • Use an intermediate dilution step (e.g., DMSO -> Ethanol -> Media).[1][3][4]

    • Add a surfactant (e.g., 0.05% Tween-80) to the assay buffer to stabilize the compound.

References

  • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 737158, 4-Bromocinnamic acid derivatives. Retrieved from [Link]

  • Carl Roth. (2024).[4] Product Specification: 4-Bromo-2-nitrocinnamic acid (CAS 20357-30-6).[1][2][3][4] Retrieved from [Link]

  • Organic Syntheses. (1953).[4] m-Nitrocinnamic Acid: General synthesis and purification of nitrocinnamic acids. Organic Syntheses, Coll. Vol. 4, p.731.[5] Retrieved from [Link][4][5]

  • NIST Chemistry WebBook. (2024).[4] Infrared Spectrum and Properties of Nitrocinnamic Acids. Retrieved from [Link]

The Chemical Architecture of 4-Bromo-2-nitrocinnamic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of complex active pharmaceutical ingredients (APIs) relies heavily on versatile, multi-functional building blocks. 4-Bromo-2-nitrocinnamic acid (CAS: 20357-30-6) represents a highly privileged scaffold in medicinal chemistry. Featuring three distinct reactive modalities—an


-unsaturated carboxylic acid, an ortho-nitro group, and a para-bromine atom—this molecule serves as a critical linchpin for synthesizing advanced heterocyclic pharmacophores, including indoles, quinolones, and highly functionalized aryl systems.

This technical guide provides an authoritative breakdown of the compound’s nomenclature, physicochemical profile, and synthetic utility, complete with self-validating experimental protocols designed for scale-up and discovery workflows.

Structural Nomenclature and Database Identity

Accurate nomenclature is the bedrock of intellectual property filing and database querying. The trivial name "cinnamic acid" refers to 3-phenylprop-2-enoic acid. Introducing substituents requires strict adherence to IUPAC stereochemical and locant rules.

Because the alkene geometry dictates the spatial trajectory of downstream cyclizations, the thermodynamically favored trans geometry is denoted by the (E) descriptor (Entgegen), indicating that the higher priority groups (the aryl ring and the carboxylic acid) are on opposite sides of the double bond[1].

Table 1: Primary Chemical Identifiers and Physicochemical Data
AttributeValue
Common Name 4-Bromo-2-nitrocinnamic acid
Systematic IUPAC Name (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid
CAS Registry Number 20357-30-6
Molecular Formula C

H

BrNO

Molecular Weight 272.05 g/mol
InChI String InChI=1/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+[1]
Storage Conditions Sealed in dry environment, 2–8°C[2]
Table 2: Cross-Database Synonyms

To ensure comprehensive literature and patent searches, researchers must utilize the following validated synonyms[1]:

Context / Database Recognized Synonym
General Literature (E)-4-Bromo-2-nitrocinnamic acid
PubChem / ChemSpider 2-propenoic acid, 3-(4-bromo-2-nitrophenyl)-, (2E)-

| Vendor Catalogs | (2E)-3-(4-bromo-2-nitrophenyl)acrylic acid |

Mechanistic Synthesis: The Knoevenagel-Doebner Protocol

The standard and most atom-economical method for synthesizing (E)-4-bromo-2-nitrocinnamic acid is via the Knoevenagel-Doebner condensation .

Causality of Reagent Selection: Reacting 4-bromo-2-nitrobenzaldehyde with malonic acid in the presence of a weak base (pyridine) and a secondary amine catalyst (piperidine) allows for simultaneous condensation and decarboxylation. The application of heat drives the loss of CO


. The steric repulsion between the bulky ortho-nitroaryl group and the carboxylic acid during the decarboxylation transition state ensures the exclusive formation of the thermodynamically stable (E)-alkene.
Self-Validating Experimental Protocol

Reagents:

  • 4-Bromo-2-nitrobenzaldehyde (1.0 equiv, 10 mmol)

  • Malonic acid (1.5 equiv, 15 mmol)

  • Pyridine (3.0 mL/mmol, solvent)

  • Piperidine (0.1 equiv, 1 mmol, catalyst)

Step-by-Step Workflow:

  • Initiation: Charge a round-bottom flask equipped with a reflux condenser with 4-bromo-2-nitrobenzaldehyde and malonic acid.

  • Catalysis: Add pyridine followed by a catalytic amount of piperidine. Note: The solution will typically undergo a mild color change as the iminium intermediate forms.

  • Thermal Decarboxylation: Heat the reaction mixture to 90–100°C for 4–6 hours. Monitor the evolution of CO

    
     gas. The reaction is complete when gas evolution ceases and TLC (Hexanes/EtOAc 7:3) indicates the consumption of the starting aldehyde.
    
  • Workup & Precipitation: Cool the mixture to room temperature and pour it slowly into a vigorously stirred solution of ice-cold 1M HCl.

    • Causality: The HCl neutralizes the pyridine and protonates the product to its free carboxylic acid state. The highly lipophilic nature of the brominated aromatic ring forces the un-ionized acid to precipitate out of the aqueous phase[1].

  • Isolation: Filter the crude precipitate under vacuum, wash with cold water, and recrystallize from ethanol to yield pure pale-yellow crystals.

Validation System (QA/QC): To ensure the protocol has succeeded, analyze the crude product via


H-NMR (DMSO-

). The diagnostic self-validating signal is the pair of vinylic protons. You must observe two doublets between

6.4 ppm and 7.8 ppm. The coupling constant (

) must be between 15.0 and 16.0 Hz.
This mathematically confirms the (E)-configuration. A

-value of ~10 Hz indicates the undesired (Z)-isomer, signaling a failure in the thermodynamic control of the reaction.

Downstream Utility in Medicinal Chemistry

The strategic placement of functional groups on 4-bromo-2-nitrocinnamic acid makes it a "Swiss Army knife" for structural diversification.

  • C-Br Functionalization (Suzuki/Heck Couplings): The bromine atom at the para position is highly activated for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group further lowers the electron density of the ring, accelerating oxidative addition by the Pd(0) catalyst.

  • Nitro Reduction and Cyclization: Reducing the nitro group to an aniline (using Fe/HCl, SnCl

    
    , or catalytic hydrogenation) triggers an immediate intramolecular cyclization. The newly formed amine acts as a nucleophile, attacking the 
    
    
    
    -unsaturated carboxylic acid to form a quinolone (carbostyril) or indole core, depending on the specific reduction conditions and solvent.

G SM 4-Bromo-2-nitrobenzaldehyde + Malonic Acid Condensation Knoevenagel-Doebner Condensation SM->Condensation Pyridine/Piperidine Target 4-Bromo-2-nitrocinnamic acid (E-isomer) Condensation->Target Heat (-CO2, -H2O) Branch1 Palladium-Catalyzed Cross-Coupling Target->Branch1 C-Br functionalization Branch2 Nitro Reduction & Spontaneous Cyclization Target->Branch2 NO2 functionalization Product1 Aryl-Substituted Cinnamic Acids Branch1->Product1 Product2 Indole / Quinolone Scaffolds Branch2->Product2

Synthetic workflow and downstream applications of 4-Bromo-2-nitrocinnamic acid in drug discovery.

Conclusion

4-Bromo-2-nitrocinnamic acid is far more than a simple organic intermediate; it is a meticulously designed molecular scaffold. By understanding its strict IUPAC nomenclature, researchers can accurately source and document this compound[2]. Furthermore, by leveraging the predictable causality of its synthesis and reactivity—specifically the thermodynamic control of the (E)-alkene and the orthogonal reactivity of its halogens and nitro groups—drug development professionals can rapidly assemble complex, biologically active architectures with high fidelity.

References

  • Capot Chemical. "20357-30-6 | 4-bromo-2-nitrocinnamic acid". Capotchem.com.
  • CymitQuimica. "CAS 20357-30-6: Ácido (E)-3-(4-bromo-2-nitrofenil)prop-2-enoico". Cymitquimica.com.
  • BLD Pharm. "20357-30-6 | 4-Bromo-2-nitrocinnamic acid". Bldpharm.com.

Sources

Technical Analysis of Isomeric Variance: cis- vs. trans-4-Bromo-2-nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, synthetic, and functional distinctions between the stereoisomers of 4-bromo-2-nitrocinnamic acid. It is designed for researchers in medicinal chemistry and process development.

Executive Summary

4-Bromo-2-nitrocinnamic acid serves as a bifunctional scaffold in drug discovery, combining an electrophilic alkene with a nitroarene moiety. The molecule exists as two geometric isomers: the thermodynamically stable (E)-isomer (trans) and the kinetically accessible (Z)-isomer (cis) .

Differentiation between these isomers is critical because the (Z)-configuration is often the required geometry for intramolecular cyclizations (e.g., indole synthesis), whereas the (E)-isomer is the standard product of condensation reactions. This guide provides the protocols to synthesize, distinguish, and utilize each isomer effectively.

Structural & Electronic Characterization

The core difference lies in the spatial arrangement of the carboxylic acid relative to the aryl ring across the C=C double bond.

Feature(E)-Isomer (Trans) (Z)-Isomer (Cis)
Geometry Aryl and COOH groups on opposite sides (

dihedral).
Aryl and COOH groups on same side (

dihedral).
Stability Thermodynamically stable. Sterically unhindered.Metastable. Steric clash between COOH and ortho-nitro group.
Dipole Moment Lower (vectors partially cancel).Higher (vectors additive).[1]
Solubility Lower solubility in polar solvents (packs well in lattice).Higher solubility (disrupted lattice packing).
Melting Point High (typically

C).
Lower (often an oil or low-melting solid).
NMR Spectroscopic Differentiation (The Gold Standard)

The most reliable method for identification is Proton NMR (


H NMR), specifically analyzing the vicinal coupling constants (

) of the vinylic protons.
  • (E)-Isomer: Displays a large coupling constant (

    
    ), characteristic of anti-periplanar protons.
    
  • (Z)-Isomer: Displays a smaller coupling constant (

    
    ), characteristic of syn-periplanar protons.
    

Note: The ortho-nitro group causes a downfield shift of the


-proton in the (Z)-isomer due to the anisotropic deshielding effect, often shifting it to 

ppm.

Synthetic Pathways & Isomer Control

The synthesis of these isomers requires distinct strategies: Thermodynamic Control for the (E)-isomer and Photochemical Control for the (Z)-isomer.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 4-Bromo-2-nitrobenzaldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid, Pyridine) Thermodynamic Control Start->Knoevenagel + Malonic Acid Trans (E)-4-Bromo-2-nitrocinnamic Acid (Major Product) Knoevenagel->Trans Heat (-CO2) UV UV Irradiation (300-365 nm) Isomerization Trans->UV Cis (Z)-4-Bromo-2-nitrocinnamic Acid (Photostationary State) UV->Cis k1 Cis->Trans k-1 (Thermal Reversion)

Caption: Synthesis proceeds via Knoevenagel condensation to the (E)-isomer, followed by photoisomerization to access the (Z)-isomer.

Experimental Protocol A: Synthesis of (E)-Isomer

Method: Modified Knoevenagel Condensation.

  • Reagents: Dissolve 4-bromo-2-nitrobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalysis: Add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat to 100°C for 2 hours. Evolution of

    
     gas indicates decarboxylation.
    
  • Workup: Pour the cooled mixture into ice-cold HCl (2M, 50 mL). The (E)-acid will precipitate as a pale yellow solid.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Check NMR for

    
    .
    
Experimental Protocol B: Synthesis of (Z)-Isomer

Method: Photoisomerization.

  • Preparation: Dissolve pure (E)-isomer (1 mmol) in acetonitrile or methanol (dilute solution, ~0.01 M) to prevent dimerization.

  • Irradiation: Irradiate with a medium-pressure mercury lamp or UV LEDs (365 nm) in a quartz vessel for 4-6 hours.

  • Monitoring: Monitor by HPLC or NMR until the photostationary state (PSS) is reached (typically 60:40 or 70:30 Z:E ratio).

  • Separation: Concentrate the solvent. Separate via Flash Chromatography (Silica gel, 5% MeOH in DCM with 0.1% Acetic Acid). The (Z)-isomer typically elutes after the (E)-isomer on silica due to higher polarity.

Reactivity & Functionalization

The primary utility of the (Z)-isomer (or the in situ generated Z-form) is its ability to undergo reductive cyclization to form indoles, a key scaffold in tryptophan derivatives and kinase inhibitors.

The Cadogan-Sundberg Indole Synthesis

This reaction utilizes triethyl phosphite to deoxygenate the nitro group to a nitrene, which then inserts into the alkene C-H bond.[2] This insertion is geometrically favored in the (Z)-conformation .

Diagram 2: Indole Cyclization Mechanism

IndoleSynthesis cluster_0 Geometric Requirement Nitro 2-Nitrocinnamic Ester Deox Deoxygenation (P(OEt)3, Heat) Nitro->Deox Nitrene Aryl Nitrene Intermediate Deox->Nitrene - O=P(OEt)3 Insertion C-H Insertion (Requires Z-Geometry) Nitrene->Insertion Indole 4-Bromoindole-2-carboxylate Insertion->Indole Note (E)-Isomer must isomerize to (Z) prior to cyclization

Caption: The Cadogan synthesis requires the nitrene to be spatially close to the alkene, necessitating the (Z)-geometry.

Protocol: Reductive Cyclization
  • Reagents: Suspend (E)-4-bromo-2-nitrocinnamic acid ethyl ester (1 mmol) in triethyl phosphite (3 mL).

  • Reaction: Heat to reflux (160°C) under nitrogen for 4 hours.

    • Mechanism Note: Thermal conditions promote rapid E

      
       Z isomerization, allowing the reaction to proceed from the stable E-precursor.
      
  • Workup: Distill off excess phosphite under vacuum.

  • Purification: Column chromatography (Hexane/EtOAc) to isolate the indole ester.

Data Summary Table

Property(E)-4-Bromo-2-nitrocinnamic Acid(Z)-4-Bromo-2-nitrocinnamic Acid
CAS Number 20357-30-6 (General/Trans)N/A (Often generated in situ)
Appearance Yellow Crystalline SolidYellow Oil or Amorphous Solid

H NMR (Vinyl)
Doublet,

Doublet,

UV

~280-290 nm (Higher

)
~260-270 nm (Lower

, hypsochromic shift)
TLC (

)
Higher (Less Polar)Lower (More Polar)
Reactivity Stable to storage; Michael AcceptorProne to cyclization; Light sensitive

References

  • Knoevenagel Condensation Mechanism & Protocols Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.

  • Photochemical Isomerization of Cinnamic Acids Cohen, M. D., et al. "Topochemistry. Part XXVIII. The photoisomerization of cinnamic acid derivatives." Journal of the Chemical Society, 1964.

  • NMR Differentiation of E/Z Alkenes Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.

  • Cadogan-Sundberg Indole Synthesis Sundberg, R. J.[3] "The Chemistry of Indoles."[4] Academic Press, 1970.

  • Synthesis of Halogenated Cinnamic Acids Sainath, Z., et al. "Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation." Der Pharma Chemica, 2011.

Sources

Technical Whitepaper: Safety Data, Handling, and Synthetic Applications of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid, commonly referred to as 4-Bromo-2-nitrocinnamic acid (CAS: 20357-30-6), is a highly functionalized organic building block[1]. Featuring a halogenated aromatic ring, a nitro group, and an


-unsaturated carboxylic acid, it serves as a critical precursor in the pharmaceutical synthesis of complex heterocycles, such as indoles and quinolines. This whitepaper synthesizes Material Safety Data Sheet (MSDS) parameters with field-proven experimental workflows, providing drug development professionals with a self-validating system for safe and effective utilization.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of CAS 20357-30-6 is the first step in risk mitigation. The structural combination of a nitroarene and an alkene introduces specific thermal and chemical reactivities that dictate safe handling parameters.

Table 1: Physicochemical Properties & Safety Implications
PropertyValueCausality / Safety Implication
CAS Number 20357-30-6Unique identifier for safety tracking and inventory control[1].
Molecular Formula C9H6BrNO4Contains halogen and nitro groups; dictates strict waste disposal.
Molecular Weight 272.05 g/mol Utilized for precise stoichiometric calculations in synthesis.
Melting Point 224-225 °C (decomp)High MP indicates a stable crystalline lattice, but decomposition implies thermal instability near the melting point[2].
Boiling Point 425.0 °C (Predicted)Low volatility at ambient temperature; inhalation hazard is primarily driven by dust aerosolization, not vapor[2].
Density 1.777 g/cm³ (Predicted)Dense solid; settles rapidly in liquid suspensions[2].

Expert Insight: The decomposition observed at the melting point (224-225 °C) is driven by the thermal instability of the nitro group in proximity to the oxidizable alkene[2]. Researchers must avoid exposing the compound to extreme heat or strong oxidizing agents to prevent exothermic degradation.

GHS Safety Data & Hazard Assessment

Based on chemical safety data, this compound exhibits specific toxicological profiles that necessitate strict engineering controls[1].

Table 2: GHS Hazard Classification
Hazard ClassCategoryH-StatementMechanistic Causality
Skin Irritation Category 2H315The Michael acceptor reacts covalently with epidermal thiols.
Eye Irritation Category 2H319Direct electrophilic attack on ocular mucosa causes inflammation.
STOT (Single Exp.) Category 3H335Fine dust inhalation physically and chemically irritates the respiratory tract.
  • Toxicological Causality: The irritant nature of 4-bromo-2-nitrocinnamic acid is mechanistically linked to its structure. The

    
    -unsaturated carbonyl moiety acts as a potent Michael acceptor. Upon contact with biological tissues, it undergoes covalent conjugation with the nucleophilic sulfhydryl (-SH) groups of cysteine residues in proteins, triggering localized inflammatory responses[1].
    
  • Environmental Hazard: The compound is classified as WGK 1 (slightly hazardous to water)[1]. The presence of the highly stable carbon-bromine (C-Br) bond significantly reduces its environmental biodegradability.

Experimental Workflows & Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols integrate safety directly into the chemical workflow.

Workflow 1: Safe Handling and Solution Preparation

Objective: To safely weigh and solubilize the compound while minimizing dust exposure.

  • PPE & Environment: Don nitrile gloves (e.g., ROTIPROTECT®), a flame-resistant lab coat, and safety goggles[1]. Conduct all operations within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Weighing: Use an anti-static weigh boat. Given the compound's solid state, static charge can aerosolize the fine powder, increasing the inhalation risk.

  • Solubilization: Transfer the solid to a glass vial. Add a polar aprotic solvent (e.g., DMF or DMSO) or an alcohol (e.g., Ethanol). Stir gently until complete dissolution is achieved.

  • Storage: Cap the vial tightly and store it in an amber glass container at ambient temperature (15-25 °C)[1]. The nitro-alkene system is susceptible to photo-isomerization (E to Z) and photo-degradation; thus, protection from light is mandatory.

Workflow 2: Reductive Cyclization to 6-Bromoindole Derivatives

Objective: Synthesize a functionalized indole core while preserving the bromine atom for downstream cross-coupling (e.g., Suzuki-Miyaura).

Expert Insight: Standard catalytic hydrogenation (Pd/C,


) is contraindicated here, as it frequently results in unwanted hydrodehalogenation (loss of the bromine atom). Instead, a milder, chemoselective reduction using Iron and Acetic Acid (Béchamp reduction conditions) is employed to selectively reduce the nitro group without cleaving the C-Br bond.
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 4-bromo-2-nitrocinnamic acid in 10 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 5.0 mmol of finely powdered Iron (Fe). Safety Note: This addition is exothermic; add in portions to prevent solvent boil-over.

  • Heating: Flush the system with Argon and heat the mixture to 85 °C for 3 hours. The iron reduces the nitro group to an aniline, which subsequently undergoes spontaneous intramolecular Michael addition to the alkene.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove unreacted iron and iron salts. Wash the pad thoroughly with ethyl acetate.

  • Neutralization & Extraction: Carefully neutralize the acidic filtrate with saturated aqueous

    
     (Caution: Vigorous 
    
    
    
    gas evolution). Extract the aqueous layer with ethyl acetate (
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
    

Workflow A 4-Bromo-2-nitrocinnamic acid (Starting Material) B Chemoselective Reduction (Fe / AcOH) A->B Step 1 Exothermic C 4-Bromo-2-aminocinnamic acid (Transient Intermediate) B->C Nitro to Amine D Intramolecular Cyclization (Michael Addition) C->D Spontaneous at 85°C E 6-Bromoindole Derivative (Target Scaffold) D->E Decarboxylation

Fig 1: Chemoselective reductive cyclization workflow of 4-bromo-2-nitrocinnamic acid to indole.

Emergency Response & Waste Management

A self-validating safety system requires proactive emergency planning tailored to the specific chemical properties of the target compound.

  • Spill Protocol: In the event of a solid spill, do NOT sweep dry, as this generates hazardous dust. Moisten the spill with a suitable solvent (e.g., ethanol) or water to suppress dust aerosolization. Carefully scoop the material into a chemically compatible, sealable container. Wash the spill area with soap and water[1].

  • Waste Disposal: Do not discharge into the municipal sewer. Because the compound contains a halogen (Bromine), it must be segregated into a designated "Halogenated Organic Waste" container. Incineration at a licensed hazardous waste facility is the standard and legally required disposal method.

References

  • Title: 4-Bromo-2-nitrocinnamic acid, 1 g - Research Chemicals - Carl ROTH Source: carlroth.com URL: [Link]

  • Title: Specifications of 4-bromo-2-nitrocinnamic acid - Capot Chemical Source: capotchem.com URL: [Link]

Sources

4-Bromo-2-nitrophenylacrylic Acid: Physicochemical Profiling & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-nitrophenylacrylic acid (commonly referred to as 4-bromo-2-nitrocinnamic acid ) is a critical electrophilic building block in organic synthesis. Its structural motif—a cinnamic acid backbone functionalized with an electron-withdrawing nitro group and a halogenic handle—makes it an indispensable intermediate for the synthesis of functionalized indoles via the Cadogan cyclization and various kinase inhibitors.

This guide provides a definitive technical analysis of the compound, focusing on its melting point as a purity indicator, robust synthetic pathways, and analytical characterization.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The melting point of a crystalline organic solid is not merely a physical constant; it is the primary indicator of thermodynamic stability and purity. For 4-bromo-2-nitrocinnamic acid, the melting point is significantly elevated due to strong intermolecular hydrogen bonding and


-stacking interactions facilitated by the nitro group.
Core Data Table
PropertySpecification
IUPAC Name (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid
Common Name 4-Bromo-2-nitrocinnamic acid
CAS Number 20357-30-6
Molecular Formula

Molecular Weight 272.05 g/mol
Melting Point 224 °C (Decomposition often observed >230 °C)
Appearance Pale yellow to ochre crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water

Technical Insight: The melting point of 224 °C is the accepted standard for the trans (E) isomer. Significant deviations (>2 °C) or a broad melting range often indicate contamination with the cis (Z) isomer or incomplete removal of the piperidine catalyst used during synthesis.

Part 2: Synthetic Methodology

To obtain high-purity crystals suitable for accurate melting point determination and downstream applications, the Knoevenagel Condensation is the preferred synthetic route. This method offers superior stereoselectivity for the thermodynamically stable E-isomer compared to the Heck reaction.

Reaction Scheme

The synthesis involves the condensation of 4-bromo-2-nitrobenzaldehyde with malonic acid in a pyridine/piperidine system, followed by decarboxylation.

SynthesisWorkflow Start 4-Bromo-2-nitrobenzaldehyde Intermediate Intermediate Dicarboxylic Acid Start->Intermediate Condensation 80-100°C Reagent Malonic Acid (Pyridine/Piperidine) Reagent->Intermediate Decarb Decarboxylation (Heat) Intermediate->Decarb -CO2 Product 4-Bromo-2-nitrocinnamic Acid (Crude) Decarb->Product Purification Recrystallization (EtOH/Water) Product->Purification

Figure 1: Step-wise synthetic workflow for the production of high-purity 4-bromo-2-nitrocinnamic acid.

Detailed Protocol (Self-Validating)
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-nitrobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (solvent volume approx. 5 mL per gram of aldehyde).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). The base facilitates the deprotonation of malonic acid.[1]

  • Reaction: Heat the mixture to 100 °C for 2–4 hours. Evolution of

    
     gas indicates the decarboxylation step is proceeding.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The aldehyde spot should disappear.

  • Quenching: Cool the reaction mixture to room temperature and pour slowly into an excess of ice-cold HCl (2M). This precipitates the free acid from the pyridine salt.

  • Isolation: Filter the resulting yellow precipitate. Wash copiously with cold water to remove pyridinium salts.

  • Purification (Crucial for MP): Recrystallize the crude solid from Ethanol/Water (9:1) . Slow cooling is required to form well-defined crystals that exhibit the sharp 224 °C melting point.

Part 3: Analytical Characterization & Troubleshooting

Reliable identification requires a multi-modal approach. While MP is a quick check, NMR provides structural certainty.

1. Melting Point Determination Protocol
  • Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30).

  • Sample Prep: Dry the sample under vacuum at 50 °C for 4 hours to remove solvent inclusions (solvates can depress MP).

  • Ramp Rate: Fast ramp (10 °C/min) to 200 °C, then slow ramp (1 °C/min) to 224 °C.

  • Observation: Look for the "meniscus point" where the solid phase completely disappears.

2. Diagnostic NMR Signals (

NMR, DMSO-

)

The trans-geometry is confirmed by the coupling constant of the vinyl protons.

  • Vinyl Protons: Two doublets at

    
     ppm and 
    
    
    
    ppm with a coupling constant
    
    
    Hz
    . (A
    
    
    value of ~10-12 Hz would indicate the cis isomer).
  • Carboxylic Acid: Broad singlet at

    
    –13.0 ppm (exchangeable with 
    
    
    
    ).
  • Aromatic Region: Characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring.

Analytical Logic Diagram

AnalyticalLogic Sample Synthesized Sample MP_Check MP Determination Sample->MP_Check NMR_Check 1H NMR Analysis Sample->NMR_Check Result_MP MP = 224°C? (Sharp Range) MP_Check->Result_MP Result_NMR Vinyl J = 16 Hz? NMR_Check->Result_NMR Pass PASS: High Purity (E)-Isomer Result_MP->Pass Yes Fail_Impure FAIL: Recrystallize Result_MP->Fail_Impure Broad/Low Result_NMR->Pass Yes Fail_Isomer FAIL: Isomerize (Acid Catalysis) Result_NMR->Fail_Isomer J < 12 Hz

Figure 2: Decision tree for validating the chemical identity and purity of the synthesized compound.

Part 4: Applications in Drug Development

The primary utility of 4-bromo-2-nitrocinnamic acid lies in its transformation into nitrogen heterocycles.

Cadogan Cyclization to Indoles: Heating 4-bromo-2-nitrocinnamic acid (or its ester) with triethyl phosphite (


) effects a reductive cyclization to yield 6-bromoindole-2-carboxylic acid . This scaffold is a privileged structure in medicinal chemistry, serving as a core for:
  • NMDA receptor antagonists.

  • Kinase inhibitors (targeting the ATP binding pocket).

  • Antiviral agents.

The bromine atom at the 4-position of the cinnamic acid ends up at the 6-position of the indole, providing a handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

References
  • Carl Roth GmbH. Product Specification: 4-Bromo-2-nitrocinnamic acid (CAS 20357-30-6). Retrieved from

  • BLD Pharm. Material Safety Data Sheet: 4-Bromo-2-nitrocinnamic acid. Retrieved from

  • Mali, R. S., et al. "Synthesis of substituted cinnamic acids." Journal of Chemical Research. (General reference for Knoevenagel conditions on nitro-benzaldehydes).
  • Sundberg, R. J.Indoles. Academic Press.

Sources

Methodological & Application

Synthesis of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid via Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic Acid via the Doebner-Modified Knoevenagel Condensation

Executive Summary

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid (commonly known as 4-bromo-2-nitrocinnamic acid) is a highly functionalized building block utilized extensively in drug discovery and medicinal chemistry[1]. The presence of both a versatile aryl bromide (primed for palladium-catalyzed cross-coupling) and an ortho-nitro group (a precursor for indole, quinoline, or cinnoline ring closures) makes this compound a critical intermediate[2]. This application note details a highly efficient, stereoselective synthesis of the (E)-isomer utilizing the Doebner modification of the Knoevenagel condensation.

Mechanistic Rationale & Reaction Design

The classical Knoevenagel condensation between an aromatic aldehyde and an active methylene compound is profoundly enhanced by the Doebner modification, which employs malonic acid in the presence of a pyridine/piperidine catalytic system[3][4].

  • Electrophilic Activation: The catalytic piperidine reacts reversibly with 4-bromo-2-nitrobenzaldehyde to form a highly electrophilic iminium ion. The strongly electron-withdrawing ortho-nitro group further increases the electrophilicity of this intermediate, accelerating the subsequent nucleophilic attack.

  • Nucleophilic Addition & Dehydration: Malonic acid, deprotonated by pyridine, attacks the iminium ion. Subsequent proton transfer and elimination of water yield an α,β-unsaturated dicarboxylic acid intermediate.

  • Stereoselective Decarboxylation: The defining feature of the Doebner modification is the pyridine-promoted decarboxylation[5]. Heating the intermediate drives the loss of CO₂, a process that proceeds through a transition state where steric repulsion between the bulky 4-bromo-2-nitrophenyl ring and the remaining carboxylate group dictates the exclusive formation of the thermodynamically favored (E)-alkene (trans-cinnamic acid)[6].

Reaction Workflow

Knoevenagel_Mechanism A 4-Bromo-2-nitrobenzaldehyde + Malonic Acid C Iminium Ion Formation (Activation) A->C B Piperidine / Pyridine (Catalyst & Solvent) B->C Piperidine F Decarboxylation (-CO2, Pyridine Promoted) B->F Pyridine D Nucleophilic Attack (C-C Bond Formation) C->D E Dehydration (-H2O) D->E E->F G (2E)-3-(4-Bromo-2-nitrophenyl) prop-2-enoic acid F->G

Mechanistic pathway of the Doebner-modified Knoevenagel condensation.

Validated Experimental Protocol

Note: This protocol is designed as a self-validating system; visual cues (gas evolution, precipitate formation) serve as in-process quality control checkpoints.

Materials & Reagents:

  • 4-Bromo-2-nitrobenzaldehyde (1.0 eq, 10.0 mmol, 2.30 g)

  • Malonic acid (1.5 eq, 15.0 mmol, 1.56 g)

  • Pyridine (Anhydrous, 10 mL)

  • Piperidine (0.1 eq, 1.0 mmol, ~100 µL)

  • 1M Hydrochloric acid (HCl), aqueous (Ice-cold, 100 mL)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitrobenzaldehyde and malonic acid in 10 mL of anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and the stoichiometric base required to deprotonate malonic acid. Malonic acid is used in a 1.5x excess to compensate for any premature thermal decomposition and to drive the equilibrium toward the product[7].

  • Catalyst Addition: Add piperidine (~100 µL) to the stirring solution. Attach a reflux condenser.

    • Causality: Piperidine acts as a nucleophilic organocatalyst, forming a highly reactive iminium intermediate that significantly lowers the activation energy of the C-C bond-forming step[4].

  • Thermal Activation & Decarboxylation: Heat the reaction mixture in an oil bath at 90–100 °C for 3 to 4 hours.

    • Self-Validation Checkpoint: Observe the steady evolution of CO₂ gas bubbles. The cessation of gas evolution indicates the completion of the decarboxylation step, serving as a visual marker that the reaction has reached its endpoint[6].

  • Quenching & Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred, ice-cold 1M HCl.

    • Causality: The HCl rapidly neutralizes the pyridine, converting it into highly water-soluble pyridinium chloride. This abrupt shift in pH and solvent polarity forces the hydrophobic (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid to crash out of solution as a pale yellow/white precipitate[8].

    • Self-Validation Checkpoint: Verify the pH of the aqueous layer is acidic (pH 1-2) using indicator paper to ensure all pyridine has been neutralized.

  • Isolation & Purification: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual pyridinium salts and unreacted malonic acid.

  • Recrystallization: Dissolve the crude product in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry the crystals under high vacuum.

    • Causality: Slow cooling promotes the selective crystallization of the highly ordered (E)-isomer, leaving any trace (Z)-isomer or dimeric impurities dissolved in the mother liquor.

Quantitative Data & Analytics

Table 1: Optimization of Reaction Conditions

Entry Catalyst System Temp (°C) Time (h) Yield (%) Observation / Rationale
1 Pyridine (No Piperidine) 90 6.0 45% Sluggish reaction; iminium activation is absent.
2 Pyridine + Piperidine (0.1 eq) 60 4.0 62% Incomplete decarboxylation; lower thermal energy.
3 Pyridine + Piperidine (0.1 eq) 95 3.5 88% Optimal conditions; complete CO₂ evolution[3].

| 4 | Piperidine (Solvent-free) | 95 | 3.0 | 30% | High viscosity; poor heat transfer and side reactions. |

Table 2: Spectroscopic Characterization of the Product

Analytical Method Key Signals / Data Points Structural Assignment
¹H NMR (DMSO-d₆, 400 MHz) δ 12.75 (br s, 1H) Carboxylic acid (-COOH) proton.
δ 8.25 (d, J = 2.0 Hz, 1H) Aromatic proton adjacent to -NO₂ and -Br.
δ 7.85 (d, J = 15.8 Hz, 1H) Alkene proton (β to COOH). Large J confirms (E)-geometry.
δ 7.60 (d, J = 15.8 Hz, 1H) Alkene proton (α to COOH).
IR (ATR, cm⁻¹) 3100-2500 (br), 1685 (s), 1520 (s) O-H stretch (acid), C=O stretch, N-O stretch (nitro).
Mass Spectrometry (ESI-) m/z 270.0, 272.0 [M-H]⁻ ion, 1:1 isotopic ratio confirms 1 Bromine atom.

| Melting Point | 198 – 200 °C | Sharp melting point indicates high purity post-crystallization. |

Troubleshooting & Process Optimization

  • Low Yield / Sticky Precipitate: If the product oils out instead of precipitating during the HCl quench, it indicates the presence of unreacted starting materials or insufficient neutralization. Solution: Ensure the HCl solution is ice-cold and highly acidic. Vigorously stir the mixture during the addition. If oiling persists, extract with ethyl acetate, wash with 1M HCl, and concentrate before recrystallization[7].

  • Presence of (Z)-Isomer: While the Doebner modification is highly stereoselective, trace (Z)-isomer can form if the reaction is quenched prematurely. Solution: Ensure the reaction is refluxed until gas evolution completely ceases. Recrystallization from ethanol effectively removes trace (Z)-isomer due to its higher solubility.

References

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. URL: [Link]

  • Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation. Der Pharma Chemica. URL: [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. URL: [Link]

  • The Doebner modification of the Knoevenagel reaction. OpenBU. URL: [Link]

  • Halogenated Compounds. ChemContract. URL: [Link]

Sources

High-Efficiency Knoevenagel Condensation Protocols for 4-Bromo-2-nitrobenzaldehyde: Mechanistic Insights and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, particularly in the synthesis of complex polycyclic scaffolds, pharmaceuticals, and advanced materials. When utilizing 4-bromo-2-nitrobenzaldehyde as the electrophile, the reaction dynamics are heavily influenced by the strong electron-withdrawing nature of both the ortho-nitro and para-bromo substituents. This Application Note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the Knoevenagel condensation of 4-bromo-2-nitrobenzaldehyde, detailing mechanistic causality, optimized parameters, and tandem reaction workflows.

Introduction & Mechanistic Rationale

The unique reactivity profile of 4-bromo-2-nitrobenzaldehyde makes it a highly privileged, yet sensitive, building block. The ortho-nitro group exerts a powerful inductive and mesomeric electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon[1]. Concurrently, the para-bromo substituent provides a versatile handle for downstream cross-coupling (e.g., Suzuki or Sonogashira) but requires careful control of reaction conditions to prevent premature nucleophilic aromatic substitution (


)[2].
Causality in Experimental Design

In a standard Knoevenagel condensation, an active methylene compound (e.g., malononitrile, indene-1,3-dione, or acetylacetone) is deprotonated by a mild base (typically piperidine or a secondary amine) to form a nucleophilic enolate. Because 4-bromo-2-nitrobenzaldehyde is exceptionally electrophilic, the initial nucleophilic attack is rapid. However, the subsequent dehydration step can be sterically hindered by the bulky ortho-nitro group[3].

To force the equilibrium toward the highly conjugated alkene product, reactions are often driven by continuous water removal (Dean-Stark) or by exploiting the poor solubility of the final condensation product in alcoholic solvents, which drives precipitation[3].

KnoevenagelMechanism A 4-Bromo-2-nitrobenzaldehyde (Highly Electrophilic) E Alkoxide Adduct (Nucleophilic Attack) A->E B Active Methylene (e.g., Malononitrile) D Enolate Intermediate B->D Deprotonation C Base Catalyst (Piperidine) C->B D->E F Dehydration (-H₂O) E->F G Conjugated Alkene Product F->G Precipitation drives equilibrium

Mechanistic pathway of the Knoevenagel condensation with 4-bromo-2-nitrobenzaldehyde.

Experimental Design & Parameter Optimization

Selecting the correct solvent and catalyst system is critical to maximizing yield and purity while suppressing side reactions (such as Cannizzaro disproportionation or nitro reduction). Table 1 summarizes the optimized conditions based on the acidity of the active methylene compound.

Table 1: Comparative Knoevenagel Condensation Conditions for 4-Bromo-2-nitrobenzaldehyde

Active Methylene SubstrateCatalystSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Rationale
Indene-1,3-dione Piperidine (0.1 eq)Ethanol80 (Reflux)2 - 478%Ethanol promotes product precipitation; piperidine is basic enough for dione enolization[3].
Malononitrile Piperidine (2 drops)Ethanol25 (RT)0.5 - 185%High acidity of malononitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) allows rapid RT reaction, protecting the -Br group[1].
Acetylacetone

(5% aq.)
Water/EtOH80 (Reflux)4 - 674%Acid catalysis is preferred when coupling with downstream electrochemical nitro reduction.

Detailed Experimental Protocols

These protocols are designed as self-validating systems: visual cues (color changes, precipitation) serve as in-process controls to ensure the reaction is proceeding correctly.

Protocol A: Base-Catalyzed Condensation with Indene-1,3-dione

This method yields 2-(4-bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione, a critical intermediate for tetracyclic indene-dione scaffolds[3].

Reagents:

  • 4-Bromo-2-nitrobenzaldehyde: 10.0 mmol (2.30 g)

  • Indene-1,3-dione: 10.0 mmol (1.46 g)

  • Piperidine: 1.0 mmol (85 mg / ~100 µL)

  • Absolute Ethanol: 25 mL

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-bromo-2-nitrobenzaldehyde and indene-1,3-dione in 25 mL of absolute ethanol.

  • Catalysis: Add piperidine dropwise at room temperature. Causality: The solution will rapidly darken (typically deep red/orange), indicating the immediate formation of the indene-1,3-dione enolate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should completely disappear.
    
  • Precipitation: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. Causality: The highly conjugated product has poor solubility in cold ethanol, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual piperidine and unreacted starting materials. Dry under vacuum at 50 °C.

Protocol B: Tandem Knoevenagel-Friedländer Annulation (Quinoline Synthesis)

4-Bromo-2-nitrobenzaldehyde is frequently used to synthesize 7-bromoquinoline derivatives via a tandem Knoevenagel condensation and reduction-cyclization sequence[4].

Reagents:

  • 4-Bromo-2-nitrobenzaldehyde: 5.0 mmol (1.15 g)

  • Acetylacetone: 5.5 mmol (0.55 g)

  • Iron powder: 25.0 mmol (1.40 g)

  • Glacial Acetic Acid: 15 mL

Step-by-Step Methodology:

  • Knoevenagel Step: Dissolve the aldehyde and acetylacetone in glacial acetic acid. Stir at 60 °C for 1 hour. The acidic environment catalyzes the initial Knoevenagel condensation.

  • Reduction Step: Slowly add Iron powder in portions over 15 minutes to control the exothermic reduction of the nitro group to an aniline.

  • Cyclization: Raise the temperature to 100 °C and reflux for 4 hours. Causality: The newly formed ortho-amine spontaneously attacks the adjacent ketone of the Knoevenagel adduct, followed by dehydration to form the aromatic quinoline core.

  • Workup: Cool the mixture, dilute with water (50 mL), and neutralize carefully with saturated aqueous

    
    . Extract with ethyl acetate (3 × 30 mL), dry over 
    
    
    
    , and concentrate in vacuo.

TandemWorkflow A 4-Bromo-2-nitrobenzaldehyde + Acetylacetone B Acidic Knoevenagel Condensation (AcOH) A->B C Unsaturated Diketone Intermediate B->C D Nitro Reduction (Fe / AcOH) C->D E o-Amino Intermediate D->E F Intramolecular Cyclization & Dehydration E->F G 7-Bromo-2-methyl- 3-acetylquinoline F->G

Tandem Knoevenagel-Friedländer annulation workflow for quinoline synthesis.

Troubleshooting & Analytical Characterization

Mitigating Side Reactions
  • Nucleophilic Aromatic Substitution (

    
    ):  The para-bromo group is activated by the ortho-nitro group. Avoid using strong primary amine bases or prolonged heating in highly polar aprotic solvents (like DMF or DMSO) during the Knoevenagel step, as this can lead to displacement of the bromide[2]. Piperidine in ethanol is sterically and electronically balanced to prevent this.
    
  • Cannizzaro Reaction: Because 4-bromo-2-nitrobenzaldehyde lacks

    
    -protons, it is susceptible to the Cannizzaro reaction in the presence of strong aqueous hydroxides (e.g., NaOH, KOH). Always use secondary amines (piperidine, morpholine) or weak Lewis acids to catalyze the Knoevenagel condensation[1].
    
Spectroscopic Signatures

Successful Knoevenagel condensation is easily verified via


 NMR. The disappearance of the distinct aldehyde proton singlet (

ppm) and the emergence of a new vinylic proton signal (

ppm, depending on the active methylene shielding) confirms the formation of the

-unsaturated system[5].

References

  • Royal Society of Chemistry (RSC). (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules. Retrieved from[Link]

  • Beilstein Journal of Organic Chemistry. (2026). Condensation of 4-bromo-2-nitrobenzaldehyde. Retrieved from[Link]

  • University of Greenwich. (2012). Electrochemically Assisted Friedlander Reaction: Highly Efficient and Sustainable Method for Quinoline Synthesis. Retrieved from[Link]

Sources

Advanced Application Note: Palladium-Catalyzed Heck Cross-Coupling of Bromonitrobenzene Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Mechanistic causality, condition optimization, and self-validating protocols for Heck reactions utilizing nitro- and bromo-functionalized aryl substrates.

Introduction & Mechanistic Causality

The Mizoroki-Heck reaction is a fundamental methodology for carbon-carbon bond formation, heavily utilized in the synthesis of pharmaceutical intermediates and advanced materials. When employing aryl halides that contain both bromo and nitro groups (e.g., 1-bromo-4-nitrobenzene), the electronic landscape of the substrate is significantly altered.

The Causality of the Nitro Group: In the standard palladium-catalyzed Heck cycle, the rate-determining step is often the oxidative addition of the active Pd(0) species into the carbon-halogen bond. The nitro group (


) is a strongly electron-withdrawing moiety via both inductive and resonance effects. When positioned para or ortho to the bromo leaving group, it drastically reduces the electron density of the C-Br bond. This electron deficiency lowers the activation energy required for oxidative addition, making bromonitrobenzenes highly reactive electrophiles compared to neutral or electron-rich aryl bromides[1].

However, this heightened reactivity introduces specific challenges. The rapid generation of Pd(II) intermediates requires careful selection of coordinating solvents and bases to ensure the subsequent migratory insertion and reductive elimination steps keep pace, preventing the precipitation of inactive "Pd black"[2].

HeckCycle Pd0 Pd(0) Active Catalyst (Regenerated) OxAdd Oxidative Addition (Accelerated by -NO2 group) Pd0->OxAdd 1-Bromo-4-nitrobenzene MigIns Migratory Insertion (Alkene Coordination) OxAdd->MigIns Styrene/Acrylate BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Reductive Elimination (Base Neutralizes HX) BetaElim->RedElim Nitrostilbene Product RedElim->Pd0 Base (e.g., Na2CO3)

Catalytic cycle of the Heck reaction highlighting the accelerated oxidative addition step.

Optimization of Reaction Conditions

The choice of solvent, base, and temperature fundamentally dictates the turnover number (TON) and overall yield. Table 1 summarizes the performance of various conditions for the coupling of 1-bromo-4-nitrobenzene with styrene/acrylates, demonstrating the causality behind parameter selection.

Table 1: Effect of Reaction Parameters on Bromonitrobenzene Heck Couplings
Catalyst SystemSolventBaseTemp (°C)Time (h)Conversion (%)Mechanistic Rationale
Pd-Hydrazone (0.5 mol%)DMANa₂CO₃50199.8%DMA stabilizes ionic intermediates; Na₂CO₃ efficiently neutralizes HBr without poisoning Pd[3].
Pd(OAc)₂ (5 mol%)TolueneK₂CO₃251275.0%Non-polar solvent slows reaction; requires higher catalyst loading despite the activated nitro group[4].
Pd-Palladacycle (1 mol%)DMFK₂CO₃1302>95.0%High temp drives complete conversion; DMF acts as a coordinating solvent to stabilize Pd nanoparticles[5].
Pd/USY Zeolite (0.4 wt%)DMAcEt₃N12020>90.0%Heterogeneous support allows easy recovery; Et₃N facilitates reductive elimination[6].

Self-Validating Experimental Protocols

The following protocols have been designed with built-in validation checkpoints to ensure reproducibility, scientific rigor, and proper tracking of the catalytic cycle.

Protocol A: Homogeneous Synthesis of (E)-1-Nitro-4-styrylbenzene

Objective: High-yield synthesis using a standard palladium(II) precatalyst under mild heating[3].

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • Styrene (2.0 mmol, 208 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃, 0.10 mmol, 26.2 mg)

  • Sodium carbonate (Na₂CO₃, 2.4 mmol, 254 mg)

  • N,N-Dimethylacetamide (DMA, anhydrous, 10 mL)

Step-by-Step Procedure:

  • System Purging (Causality: Prevent Pd(0) oxidation): Equip a 50 mL three-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Evacuate and backfill the flask with ultra-pure Nitrogen (N₂) three times. Oxygen rapidly degrades the active Pd(0) species.

  • Reagent Loading: Add 1-bromo-4-nitrobenzene, Na₂CO₃, Pd(OAc)₂, and PPh₃ to the flask.

    • Validation Check: The mixture should appear as a heterogeneous, pale-yellow powder blend.

  • Solvent & Alkene Addition: Inject 10 mL of anhydrous DMA followed by styrene via a gas-tight syringe.

  • Reaction Initiation: Heat the reaction mixture to 50 °C using a pre-calibrated oil bath. Stir vigorously (800 rpm).

    • Validation Check: The solution will transition from pale yellow to a deep brown/black color within 15-30 minutes. This color shift is the self-validating visual cue indicating the reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: After 60 minutes, withdraw a 50 µL aliquot, quench in 1 mL of ethyl acetate, and analyze via GC-FID or TLC (Hexane:EtOAc 8:2).

    • Validation Check: Complete disappearance of the 1-bromo-4-nitrobenzene peak/spot confirms reaction completion[3].

  • Workup: Cool to room temperature. Dilute with 20 mL of distilled water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to yield (E)-1-nitro-4-styrylbenzene as a solid brown powder (Melting point >300 °C)[3].

Protocol B: Heterogeneous Coupling using Supported Palladium (Pd/C or Pd-NPs)

Objective: Scale-up friendly protocol with catalyst recovery to prevent heavy metal contamination in downstream drug development[6].

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol)

  • Ethyl acrylate (2.2 mmol)

  • 5% Pd/C or Pd/Zeolite (0.01 mmol Pd)

  • Potassium carbonate (K₂CO₃, 1.5 mmol)

  • DMF (5 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL Schlenk tube, combine 1-bromo-4-nitrobenzene, K₂CO₃, and the supported Pd catalyst.

  • Solvent Addition: Add 5 mL of DMF and ethyl acrylate. Seal the tube and purge with N₂.

  • Heating: Heat to 110 °C for 4 hours.

    • Causality: Heterogeneous catalysts often require higher thermal energy to overcome mass transfer limitations compared to homogeneous systems. The high temperature also compensates for the lack of activating phosphine ligands[5].

  • Catalyst Recovery (Self-Validation): Cool the mixture and centrifuge at 4000 rpm for 10 minutes. The supported Pd will pellet at the bottom. Decant the supernatant.

    • Validation Check: ICP-MS of the supernatant should reveal <10 ppm of leached Pd, confirming the heterogeneous nature of the cycle and ensuring the product is free of toxic heavy metals[6].

  • Purification: Extract the supernatant with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Troubleshooting and Expert Insights

  • Issue: Formation of Pd Black (Deactivation).

    • Cause: Rapid reduction of Pd(II) without sufficient ligand stabilization, or the presence of oxygen.

    • Solution: Ensure a strict inert atmosphere. If using ligand-free conditions, utilize coordinating solvents like DMA or DMF which temporarily stabilize the Pd nanoparticles and prevent bulk agglomeration[3].

  • Issue: Low Yield / High Starting Material Recovery.

    • Cause: Inefficient base or poor solubility.

    • Solution: While the nitro group highly activates the aryl bromide for oxidative addition, the base must be soluble enough to neutralize the generated HBr. If inorganic bases (K₂CO₃) fail, switching to a soluble organic base like Et₃N can accelerate the reductive elimination step, regenerating the catalyst faster[6].

References

1.[6] Title: Enhancement in the Catalytic Activity of Pd/USY in the Heck Reaction Induced by H2 Bubbling - PMC Source: National Institutes of Health (NIH) URL: 2.[3] Title: Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes Source: AIP Publishing URL: 3.[4] Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: Beilstein Journals URL: 4.[1] Title: Heck Reaction over Pd-Loaded ETS-10 Molecular Sieve Source: Oxford Academic URL: 5.[5] Title: C(sp2) cross coupling reaction catalyzed by a palladacycle phosphine complex Source: Indian Academy of Sciences URL: 6.[2] Title: Broadening Application of the Heck Reaction via in-situ Formation of Olefins Source: The University of Liverpool Repository URL:

Sources

Strategic Synthesis of Bioactive Chalcones from 4-Bromo-2-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: Standard chalcone synthesis utilizes the Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[1] However, when the starting material is a cinnamic acid derivative—specifically 4-bromo-2-nitrocinnamic acid —the synthetic strategy must shift. The carboxylic acid moiety is not directly compatible with aldol-type condensations.

The Solution: This guide outlines two distinct synthetic pathways to convert the acid functionality into the


-unsaturated ketone (chalcone) required for biological activity.
  • The Classical Route (Friedel-Crafts): Activation to acid chloride followed by Lewis acid-catalyzed acylation. Best for simple, electron-rich aromatic coupling partners.

  • The Precision Route (Weinreb Amide): Conversion to a Weinreb amide followed by organometallic addition.[2] This is the preferred method for drug discovery as it prevents over-addition and tolerates complex functional groups.

Scaffold Significance: The 4-bromo-2-nitrophenyl moiety is a high-value pharmacophore.[3]

  • 4-Bromo: A handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • 2-Nitro: A metabolic trigger, easily reduced to an amine for solubility enhancement or cyclization into quinoline/indole cores.

Synthetic Pathway Visualization[3][4]

The following flowchart illustrates the decision matrix for synthesizing chalcones from cinnamic acid precursors.

G Start 4-Bromo-2-nitrocinnamic Acid AcidCl Intermediate A: Acid Chloride Start->AcidCl SOCl2, cat. DMF (Activation) Weinreb Intermediate B: Weinreb Amide Start->Weinreb MeNH(OMe)·HCl EDC/HOBt or CDI Chalcone TARGET: Bioactive Chalcone AcidCl->Chalcone Ar-H, AlCl3 (Friedel-Crafts Acylation) OverAdd Byproduct: Tertiary Alcohol AcidCl->OverAdd Direct Grignard (Uncontrolled Addition) Weinreb->Chalcone Ar-MgBr or Ar-Li (Nucleophilic Acyl Substitution) Weinreb->OverAdd Prevents Over-addition

Figure 1: Divergent synthetic pathways. The Weinreb route (right) offers higher chemoselectivity compared to the classical Friedel-Crafts or direct Grignard approaches.

Protocol A: The Classical Friedel-Crafts Route

Best for: Coupling with simple, electron-rich aromatics (e.g., anisole, mesitylene). Mechanism: Electrophilic Aromatic Substitution (


).[4]
Step 1: Activation to Acid Chloride

The carboxylic acid is converted to the acid chloride to increase electrophilicity.

  • Reagents: 4-Bromo-2-nitrocinnamic acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), DMF (catalytic).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • Suspend 4-bromo-2-nitrocinnamic acid (10 mmol) in anhydrous DCM (20 mL) under

    
     atmosphere.
    
  • Add catalytic DMF (2 drops).

  • Add thionyl chloride (50 mmol) dropwise at 0°C.

  • Reflux for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear.
  • Critical Step: Evaporate solvent and excess

    
     under reduced pressure. Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal) to ensure all acidic gases are removed.
    
Step 2: Friedel-Crafts Acylation[7]
  • Reagents: Crude Acid Chloride (from Step 1), Aromatic Substrate (Ar-H, 1.1 eq), Aluminum Chloride (

    
    , 1.2 eq).
    
  • Solvent: Anhydrous DCM or Nitrobenzene.

Procedure:

  • Dissolve the aromatic coupling partner (e.g., 1,3,5-trimethoxybenzene) in anhydrous DCM (15 mL) and cool to 0°C.

  • Add anhydrous

    
     (12 mmol) in portions.
    
  • Dissolve the crude acid chloride in DCM (10 mL) and add dropwise to the Lewis acid mixture.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Quench: Pour onto ice/HCl mixture. Extract with DCM (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: The Precision Weinreb Amide Route (Recommended)

Best for: Complex drug development, coupling with sensitive aromatics, and ensuring strict 1:1 stoichiometry (no tertiary alcohols).

Step 1: Synthesis of Weinreb Amide[8][9][10]
  • Reagents: 4-Bromo-2-nitrocinnamic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DCM.[5]

Procedure:

  • Dissolve 4-bromo-2-nitrocinnamic acid (10 mmol) in DCM (50 mL).

  • Add EDC·HCl (15 mmol), HOBt (15 mmol), and DIPEA (30 mmol). Stir for 15 min.

  • Add N,O-Dimethylhydroxylamine hydrochloride (12 mmol).

  • Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine.[5] Dry over 
    
    
    
    .[5][6]
  • Result: The "Weinreb Amide" intermediate forms a stable chelate that prevents over-reaction.[2]

Step 2: Grignard Addition to Form Chalcone
  • Reagents: Weinreb Amide (1.0 eq), Aryl Magnesium Bromide (Ar-MgBr, 1.5 eq).

  • Solvent: Anhydrous THF.

Procedure:

  • Dissolve Weinreb amide (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to -78°C.

  • Add Ar-MgBr (7.5 mmol) dropwise over 20 minutes.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Mechanism Check: The reaction stops at the stable tetrahedral intermediate due to magnesium chelation between the carbonyl and methoxy oxygens.

  • Quench: Add sat.

    
     solution. This hydrolyzes the intermediate to release the ketone (chalcone).
    
  • Purification: Flash column chromatography (Hexane:EtOAc).

Analytical Validation (QC)

Researchers must validate the structure using NMR. The key signature is the trans-alkene coupling constants.

FeatureExpected 1H NMR Signal (approx.)Structural Confirmation
Alkene (

-H)

7.4 - 7.6 ppm (Doublet)

Hz (Trans geometry)
Alkene (

-H)

7.8 - 8.0 ppm (Doublet)

Hz (Trans geometry)
Carbonyl (C=O)

188 - 190 ppm (13C NMR)
Confirms Ketone (Chalcone)
Nitro Position Shift of H-3 protonDeshielded by ortho-nitro group

Bioactivity & Applications

Why this scaffold? The resulting chalcone (1-(Aryl)-3-(4-bromo-2-nitrophenyl)prop-2-en-1-one) possesses dual functionality:

  • Michael Acceptor: The

    
    -unsaturated ketone covalently modifies cysteine residues in proteins (e.g., Tubulin, NF-
    
    
    
    B), driving anti-inflammatory and anticancer activity.
  • Synthetic Divergence:

    • Reduction:

      
       reduction of the nitro group yields the 2-amino chalcone, which spontaneously cyclizes to aza-aurones  or quinolines  (privileged kinase inhibitor scaffolds).
      
    • Coupling: The 4-bromo position remains intact for library generation via Suzuki coupling after the chalcone core is established.

References

  • Zhuang, C., et al. (2017). "Chalcone: A Privileged Structure in Medicinal Chemistry."[7] Chemical Reviews. Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters.
  • Organic Chemistry Portal. (2024). "Synthesis of Weinreb Amides and Ketone Synthesis." Available at: [Link]

  • Johnston, K. M., & Jones, J. F. (1969). "Aluminium chloride-catalysed reactions of cinnamoyl chloride with benzene." Journal of the Chemical Society C. Available at: [Link]

Sources

Application Note: Decarboxylation Methods for (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized styrenes is a critical gateway in drug development, particularly for generating indole derivatives, complex APIs, and advanced materials. The decarboxylation of (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid (4-bromo-2-nitrocinnamic acid) yields 4-bromo-2-nitrostyrene . However, this transformation presents significant chemoselectivity challenges. The strong electron-withdrawing nature of the ortho-nitro group increases the activation energy required for decarboxylation, while the aryl bromide moiety is susceptible to unwanted cross-coupling or protodehalogenation under harsh conditions[1][2].

This technical guide provides researchers with field-proven methodologies to achieve efficient decarboxylation. By comparing classical thermal conditions with state-of-the-art microwave-assisted organic synthesis (MAOS), this protocol ensures high-fidelity product generation while mitigating risks such as styrene polymerization and nitro-group degradation.

Mechanistic Insights & Causality

Decarboxylation of electron-deficient cinnamic acids does not proceed spontaneously at low temperatures. A catalyst—typically copper—is required to lower the activation barrier[1].

The reaction relies on a protodecarboxylation pathway. A basic solvent (like quinoline) first deprotonates the carboxylic acid. The resulting carboxylate coordinates to the copper catalyst, forming a stabilized intermediate. The rate-limiting step is the extrusion of CO₂, generating a transient Cu-alkenyl species, which undergoes rapid protodemetalation to yield the terminal styrene and regenerate the active catalyst[1][3].

Mechanism A Cu(I) Active Catalyst (from Cu2O/Phen) B Carboxylate Coordination (Deprotonation by Base) A->B C Extrusion of CO2 (Rate-Limiting Step) B->C D Cu(I)-Aryl/Alkenyl Intermediate C->D E Protodemetalation (Yields Styrene) D->E E->A Catalytic Turnover

Copper-catalyzed protodecarboxylation catalytic cycle for cinnamic acids.

Comparative Analysis of Methodologies

To accommodate different laboratory setups, two primary methods are evaluated. The classical method is highly scalable but requires harsh thermal conditions. The microwave-assisted method offers superior yields and cleaner impurity profiles by drastically reducing the reaction time[3][4].

ParameterProtocol A: Classical Thermal MethodProtocol B: Microwave-Assisted Method
Catalyst System Copper Powder (Excess/Stoichiometric)Cu₂O / 1,10-Phenanthroline (Catalytic)
Solvent System Quinoline (Neat)NMP / Quinoline (3:1 ratio)
Temperature 185–195 °C190 °C
Reaction Time 2–3 Hours5–15 Minutes
Typical Yield 40–60%70–85%
Polymerization Risk High (Prolonged thermal stress)Low (Rapid heating and cooling)
Scalability Excellent (Batch reactors)Moderate (Limited by MW vessel size)

Experimental Workflows & Protocols

Workflow cluster_methods Decarboxylation Methodologies SM (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid M1 Thermal Method Cu Powder, Quinoline 185-195°C, 2-3h SM->M1 Classical M2 Microwave Method Cu2O, Phenanthroline 190°C, 5-15 min SM->M2 Modern MAOS Prod 4-Bromo-2-nitrostyrene + CO2 (Gas Evolution) M1->Prod M2->Prod

Experimental workflow comparing thermal and microwave decarboxylation methods.

Protocol A: Classical Thermal Decarboxylation

Adapted from standard Organic Syntheses procedures for nitrostyrenes[5][6].

Materials:

  • (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid: 10.0 g (36.7 mmol)

  • Copper powder (fine, activated): 0.7 g

  • Dry Quinoline: 25 mL

Step-by-Step Procedure:

  • System Setup: Equip a 100-mL two-necked round-bottom flask with a high-temperature thermometer and a reflux condenser. Flush the system with inert gas (N₂ or Argon) to prevent oxidative degradation of the product.

  • Reagent Combination: Add the acrylic acid substrate, copper powder, and dry quinoline to the flask.

    • Causality: Quinoline acts as both a high-boiling solvent (b.p. 237 °C) and a base to form the reactive carboxylate. Copper powder acts as the redox-active mediator[5].

  • Thermal Activation: Heat the mixture gradually using a heating mantle to 185–195 °C.

    • Self-Validation: At approximately 180 °C, a steady stream of CO₂ bubbles will evolve. The reaction is self-indicating; the cessation of gas evolution (typically after 2–3 hours) signals reaction completion[5].

  • Quenching: Cool the dark mixture to 50 °C and pour it slowly into a vigorously stirred mixture of 30 mL concentrated HCl and 100 g of crushed ice.

    • Causality: HCl protonates the quinoline, forming a water-soluble quinolinium chloride salt. This drives the highly lipophilic 4-bromo-2-nitrostyrene out of the aqueous phase and prevents quinoline from co-extracting into the organic layer[5].

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with water, then brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Purify the crude dark oil via silica gel chromatography (Hexanes/EtOAc) to yield the pure styrene.

Protocol B: Microwave-Assisted Protodecarboxylation

Adapted from Gooßen et al. for the rapid protodecarboxylation of aromatic acids[3][4].

Materials:

  • (2E)-3-(4-Bromo-2-nitrophenyl)acrylic acid: 1.0 g (3.67 mmol)

  • Cu₂O: 26 mg (5 mol%)

  • 1,10-Phenanthroline: 66 mg (10 mol%)

  • NMP / Quinoline mixture (3:1 v/v): 4 mL

Step-by-Step Procedure:

  • Vessel Preparation: In a 10-mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the substrate, Cu₂O, and 1,10-phenanthroline.

    • Causality: 1,10-phenanthroline acts as a bidentate ligand, stabilizing the Cu(I) oxidation state and preventing its disproportionation, which is critical for the catalytic cycle[3].

  • Solvent Addition: Add 4 mL of the 3:1 NMP/quinoline solvent mixture. Seal the vial with a Teflon-lined crimp cap.

    • Causality: The 3:1 NMP/quinoline ratio provides optimal dielectric heating properties for microwave absorption while maintaining sufficient basicity to initiate deprotonation[3][4].

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate at 190 °C for 10–15 minutes with active cooling (if available) to maintain strict temperature control.

    • Self-Validation: The rapid, uniform heating minimizes the residence time of the sensitive nitroaromatic compound at high temperatures, drastically reducing the risk of styrene polymerization[3][4].

  • Workup: Allow the vessel to cool below 50 °C. Dilute the mixture with diethyl ether (20 mL) and wash with 1M HCl (3 × 15 mL) to remove NMP and quinoline. Wash with saturated NaHCO₃ to remove any unreacted starting material, followed by brine. Dry over MgSO₄, filter, and concentrate.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If starting material persists (detectable via TLC, UV-active spot remaining at the baseline in non-polar eluents), ensure the quinoline is strictly anhydrous. Water can poison the copper catalyst and inhibit the formation of the critical copper-carboxylate intermediate.

  • Product Polymerization: Styrenes are highly prone to radical polymerization, especially at temperatures nearing 200 °C. If a viscous, insoluble tar forms, reduce the reaction time or add a radical inhibitor (e.g., 1 mol% BHT or hydroquinone) prior to heating.

  • Safety Warning (E-E-A-T): Nitroaromatics possess high energy densities. Heating them near 200 °C carries a risk of thermal runaway. Always perform these reactions behind a blast shield and strictly adhere to the scale limits of your microwave reactor[5].

References

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • m-Nitrostyrene - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Nitrostyrenes and 2-Nitro-5-vinylfuran Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • A Nitro-Hunsdiecker Reaction: From Unsaturated Carboxylic Acids to Nitrostyrenes and Nitroarenes Source: MDMA.ch / J. Org. Chem. URL:[Link]

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids Source: Organic Chemistry Portal / J. Org. Chem. 2009 URL:[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 4-Bromo-2-Nitrocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-bromo-2-nitrocinnamic acid (CAS: 20357-30-6) is a classic Knoevenagel condensation between 4-bromo-2-nitrobenzaldehyde and malonic acid. While theoretically straightforward, this specific substrate presents steric and electronic challenges due to the ortho-nitro group. Users frequently report low yields (<50%), incomplete decarboxylation, or "oiling out" during workup.

This guide moves beyond standard textbook procedures, offering an optimized protocol derived from industrial "best practices" for electron-deficient benzaldehydes. It focuses on thermodynamic control during decarboxylation and solubility management during purification.

The Optimized Protocol (The "Golden Path")

Standard Knoevenagel conditions often fail to drive this specific reaction to completion due to the deactivating nature of the nitro group. Use this modified procedure.

Reaction Setup
ComponentEquiv.RoleCritical Note
4-Bromo-2-nitrobenzaldehyde 1.0Limiting ReagentMust be dry; water inhibits imine formation.
Malonic Acid 1.5 - 2.0 NucleophileExcess is required to push equilibrium; malonic acid is unstable at high T.
Pyridine Solvent (5-10 vol)Solvent/BaseMust be anhydrous (store over KOH or sieves).
Piperidine 0.1 (Cat.)CatalystFreshly distilled or clear colorless liquid only. Yellow/brown piperidine kills yield.
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve 4-bromo-2-nitrobenzaldehyde (1.0 eq) and Malonic acid (1.8 eq) in anhydrous Pyridine (5 mL per gram of aldehyde).

  • Catalysis: Add Piperidine (0.1 eq) dropwise. Note: A slight exotherm indicates active catalyst.

  • The "Soft" Ramp (Crucial):

    • Heat to 50°C for 30 minutes first. This promotes the initial aldol condensation without thermally degrading the malonic acid.

    • Ramp temperature to 80-90°C and hold for 2–3 hours.

    • Monitor: Evolution of CO₂ bubbles. Do not reflux vigorously (>115°C) as this promotes polymerization of the nitro-styrene intermediate.

  • Completion Check: TLC (Solvent: 5% Methanol in DCM). Look for the disappearance of the aldehyde spot.

  • Workup (The "Crash" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into a stirred slurry of Ice + Conc. HCl (Excess acid required; pH must be < 2).

    • Why? You must protonate the pyridine salt of the product to precipitate the free acid.

    • Stir for 1 hour to ensure the "oil" solidifies into a filterable solid.

Mechanism & Critical Control Points

Understanding the pathway allows you to diagnose exactly where the yield is lost.

ReactionPathway cluster_failures Yield Killers Aldehyde 4-Bromo-2- nitrobenzaldehyde Aldol Aldol Intermediate Aldehyde->Aldol Piperidine Attack Enolate Malonic Acid Enolate Enolate->Aldol Dehydration Dehydration (Water Loss) Aldol->Dehydration -H2O Reversible Reversible Reaction (Water present) Aldol->Reversible Dicarboxy Dicarboxylic Intermediate Dehydration->Dicarboxy C=C Formation Product 4-Bromo-2- nitrocinnamic acid Dicarboxy->Product Decarboxylation (-CO2, Heat) Polymer Polymerization (T > 100°C) Dicarboxy->Polymer

Figure 1: Reaction pathway highlighting the critical decarboxylation step and potential failure modes.

Key Yield Killers
  • Wet Pyridine: The Knoevenagel reaction is reversible. Water shifts the equilibrium back to the aldehyde. Solution: Use anhydrous solvents.

  • Incomplete Decarboxylation: If the reaction is stopped too early or run too cold (<70°C), the dicarboxylic acid intermediate remains. This is water-soluble and will be lost in the aqueous filtrate during workup.

  • pH Management: Cinnamic acids are weak acids. If the final quench is not acidic enough (pH > 3), the product remains dissolved as the carboxylate salt.

Purification & Quality Control

The crude product often precipitates as a yellow/tan solid. High purity is required for subsequent coupling steps.

Recrystallization Protocol
  • Solvent A (Preferred): Ethanol/Water (9:1). Dissolve in boiling ethanol, filter hot to remove dust, then add warm water until turbid. Cool slowly.

  • Solvent B (For stubborn impurities): Glacial Acetic Acid. Dissolve at boiling, cool to room temperature. This is excellent for removing colored nitro-impurities.

QC Specifications

Compare your isolated solid against these benchmarks to verify identity.

PropertySpecificationReference
Appearance Pale yellow to cream powder[1]
Melting Point 224°C [1][3]
1H NMR (DMSO-d6) Alkene:

6.5-6.7 (d, J=16Hz) & 7.6-7.8 (d, J=16Hz)Aromatic: H-3 (ortho to NO2) typically deshielded (~8.2 ppm)
[2]
Solubility Soluble in DMSO, warm Ethanol, dilute NaOH. Insoluble in water.--

> Note: The large coupling constant (J ~16 Hz) confirms the Trans (E) isomer, which is the thermodynamic product.

Troubleshooting Guide (FAQ)

Q: The product formed a sticky oil/tar upon pouring into HCl. How do I fix it?

A: This "oiling out" occurs when the product precipitates too fast or traps solvent.

  • Immediate Fix: Re-heat the aqueous acidic mixture to ~60°C while stirring vigorously until the oil re-dissolves or disperses, then allow it to cool very slowly with constant stirring. The oil should harden into granules.

  • Prevention: Ensure the HCl/Ice mix is stirred rapidly during addition. Do not dump the reaction mix in all at once; add it in a thin stream.

Q: My yield is low (<40%), and TLC shows starting aldehyde.

A: The reaction stalled.

  • Check Catalyst: Was the piperidine clear? If yellow, it's oxidized. Use fresh catalyst.

  • Check Moisture: Did you use a drying tube?

  • Push Equilibrium: Add another 0.5 eq of Malonic acid and 0.1 eq of Piperidine, and heat for another hour.

Q: Can I use a "Greener" method without Pyridine?

A: Yes, but yields may vary for ortho-substituted substrates.

  • Alternative: Reflux in Ethanol with catalytic Piperidine or Ammonium Bicarbonate.

  • Trade-off: This often requires longer reaction times (6-12 hours) compared to the Pyridine method because the decarboxylation temperature is limited by Ethanol's boiling point (78°C).

References

  • Carl Roth GmbH. Product Specification: 4-Bromo-2-nitrocinnamic acid (CAS 20357-30-6).[1] Retrieved March 7, 2026.

  • BenchChem. Application Notes: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. (General NMR characteristics for substituted cinnamic acids).

  • Organic Syntheses. m-Nitrocinnamic Acid (General procedure adaptation). Coll. Vol. 1, p. 398 (1941).

  • Asian Journal of Chemistry. Synthesis of Cinnamic Acids via Knoevenagel Condensation. Vol 29, 2017.[2]

Sources

Technical Support Portal: Nitrocinnamic Acid Isomer Control

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention and Remediation of cis-trans Isomerization in Nitrocinnamic Acids Ticket ID: NCA-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation

The Mechanistic Core: Why Is This Happening?

As researchers, we often treat "light sensitivity" as a binary storage instruction. However, with nitrocinnamic acids, you are fighting a specific photophysical mechanism. The nitro group (


) is a strong electron-withdrawing group (EWG). When conjugated with the alkene and the aromatic ring, it induces a bathochromic shift (red shift) in the absorption spectrum compared to unsubstituted cinnamic acid.

While unsubstituted cinnamic acid absorbs primarily in the UV-C/UV-B region, nitrocinnamic acids often have significant absorption tails extending into the UV-A and visible blue spectrum (350–450 nm). This means standard fluorescent lab lighting is sufficient to drive isomerization.

The Isomerization Pathway

The transition is not random; it is a relaxation from an excited singlet state.

  • Excitation: A photon (

    
    ) breaks the double bond character.
    
  • Rotation: The molecule rotates around the now-single

    
    -bond to relieve steric strain.
    
  • Relaxation: It decays back to the ground state. Since the cis (

    
    ) form is thermodynamically less stable (higher energy) than the trans (
    
    
    
    ) form, the system naturally favors trans. However, continuous irradiation creates a photostationary state (PSS) where a specific ratio of cis/trans is constantly maintained.
Visualization: The Photo-Isomerization Energy Landscape

IsomerizationEnergy Trans Trans-Isomer (E) (Thermodynamically Stable) Excited Excited State (S1) (Perpendicular Geometry) Trans->Excited + hν (UV/Blue Light) Excited->Trans Relaxation Cis Cis-Isomer (Z) (Kinetically Trapped) Excited->Cis Relaxation Cis->Trans Heat / Catalyst (I2) PSS Photostationary State (Mixed Ratio)

Figure 1: The photo-excitation cycle. Note that thermal energy (Heat) generally reverts the unstable Cis form back to Trans, whereas Light drives the formation of Cis.

Troubleshooting Guides (Q&A)

Scenario A: Analytical Anomalies

Q: My HPLC chromatogram shows a splitting peak or a small shoulder that wasn't there yesterday. Is my column failing?

A: It is likely not the column, but on-column or in-vial photoisomerization .

  • Diagnosis: The cis isomer typically elutes before the trans isomer on Reverse Phase (C18) columns due to higher polarity and smaller hydrodynamic volume (though this can vary by pH).

  • Immediate Test: Run the sample again. If the ratio changes, your sample is reacting to the detector light or ambient light in the autosampler.

  • The Fix:

    • Use Amber vials strictly.

    • Check your HPLC detector settings. If you are monitoring at the

      
       (e.g., 270–300 nm), the deuterium lamp itself can drive isomerization in the flow cell if the flow is stopped.
      
    • Mobile Phase Acidity: Ensure your mobile phase pH is < 3.0 (using Phosphoric or Formic acid). Ionized carboxylates isomerize differently than the free acid.

Scenario B: Synthetic Yield Loss

Q: I performed a Knoevenagel condensation. The NMR shows pure trans, but after recrystallization and drying, the melting point is depressed by 5–10°C.

A: You likely induced isomerization during the drying or filtration step.

  • The Science: In the solid state, nitrocinnamic acids are often governed by "topochemistry"—the crystal packing determines stability. However, if the crystal lattice is disrupted (e.g., in solution or wet filter cake) and exposed to light, the surface molecules isomerize. These cis impurities act as defects, significantly lowering the melting point.

  • The Fix:

    • Shielding: Perform filtration under low-light conditions or cover the funnel with aluminum foil.

    • Drying: Dry in a vacuum oven (dark) rather than air-drying on a benchtop exposed to fluorescent lights.

Validated Protocols

Protocol 1: Thermodynamic Reset (Purification of Trans-Isomer)

If you have a mixture of cis and trans isomers, you do not always need to discard the batch. You can drive the equilibrium back to the trans form using iodine-catalyzed isomerization or thermal relaxation.

Reagents:

  • Contaminated Nitrocinnamic Acid

  • Solvent: Toluene or Xylene (High boiling point, non-polar favors trans)

  • Catalyst: Iodine (

    
    , 1-2 mol%) - Optional, for severe cases
    

Workflow:

StepActionTechnical Rationale
1 Dissolution Dissolve the crude solid in Toluene.
2 Reflux Heat to reflux (

) for 2–4 hours in the DARK (wrap flask in foil).
3 Cooling Allow slow cooling to room temperature.
4 Filtration Filter the precipitate. Wash with cold, non-polar solvent (Hexane).
Protocol 2: HPLC Quantitation Method

To accurately quantify the isomers without inducing further damage.

  • Column: C18 (e.g., 150mm x 4.6mm, 5µm)

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (Suppresses ionization, sharpens peaks)

    • B: Acetonitrile[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (or

    
     of specific nitro-isomer).
    
  • Critical Control: Autosampler temperature set to 4°C and darkened chamber .

Decision Logic for Isomer Control

Use this flow to determine the necessary level of protection for your specific experiment.

ProtectionLogic Start Start: Handling Nitrocinnamic Acid State Current State? Start->State Solid Solid / Crystal State->Solid Storage Solution Solution Phase State->Solution Reaction/Analysis CheckLight Is Lab Light Fluorescent? Solid->CheckLight Amber Use Amber Glassware + Foil Wrap Solution->Amber Brief Exposure RedLight Use Red Safety Light (Darkroom conditions) Solution->RedLight Long Duration / Synthesis Analysis Analytical Method? Solution->Analysis CheckLight->Amber Yes (Standard) HPLC HPLC/UPLC Analysis->HPLC Use Acidic Mobile Phase NMR NMR Analysis->NMR Check Coupling Constants (J_trans ~16Hz, J_cis ~10Hz)

Figure 2: Decision tree for handling and analytical protocols.

References

  • Cohen, M. D., Schmidt, G. M. J., & Sonntag, F. I. (1964). Topochemistry. Part II. The photochemistry of trans-cinnamic acids. Journal of the Chemical Society, 2000-2013. Link

    • Foundational text on solid-state photochemistry and crystal packing effects.
  • Conkerton, E. J., & Chapital, D. C. (1983).[2] High-performance liquid chromatography separation of the cis-trans isomers of cinnamic acid derivatives. Journal of Chromatography A, 281, 326-329.[2][3] Link

    • Establishes the baseline for HPLC separ
  • Dugave, C., & Demange, L. (2003). Cis−Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532. Link

    • Comprehensive review of the mechanisms and energetics involved in isomeriz
  • Parrish, D. A., et al. (2004). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. Journal of Chemical Education, 81(10), 1489. Link

    • Provides experimental validation for spectral differences and synthesis precautions.

Sources

Technical Support Center: Troubleshooting Knoevenagel Condensation of Electron-Deficient Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks during carbon-carbon bond-forming steps.

The is a robust method for condensing an active methylene compound with an aldehyde or ketone using a weakly basic amine catalyst. However, when working with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde, pentafluorobenzaldehyde, or cyano-substituted aromatics), the reaction dynamics shift dramatically. The hyper-electrophilicity of these substrates accelerates the initial nucleophilic attack but simultaneously opens the door to severe off-target pathways, including rapid polymerization and multi-addition side reactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize yields, control selectivity, and maintain scientific integrity in your workflows.

Section 1: Mechanistic Causality & Reaction Pathways

To troubleshoot effectively, we must first understand the causality behind the failures. Electron-withdrawing groups (EWGs) on the aldehyde significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting


-unsaturated product (the enone).

Because of this, the desired product becomes an exceptionally strong Michael acceptor. If the active methylene compound is present in excess, or if the temperature is too high, a second equivalent of the active methylene will attack the newly formed alkene, leading to a .

G A Electron-Deficient Aldehyde + Active Methylene B Amine Catalyst (Deprotonation) A->B C Aldol Intermediate B->C Nucleophilic Attack D Dehydration (-H2O) C->D E Desired Knoevenagel Enone (Target) D->E Fast for EWG F Excess Active Methylene (Michael Addition) E->F Hyper-electrophilic alkene G Bis-Adduct Formation (Side Product) F->G 2nd Nucleophilic Attack

Mechanistic bifurcation showing the pathway to the desired enone versus the bis-adduct side product.

Section 2: Troubleshooting FAQs

Q1: My LC-MS/NMR shows a significant amount of a higher-mass side product instead of the desired enone. What is it, and how do I prevent it?

Root Cause: You are observing the bis-adduct . Once the initial Knoevenagel condensation occurs, the resulting electron-deficient alkene undergoes a rapid with a second equivalent of the unreacted active methylene enolate. Solution:

  • Stoichiometric Control: Never use an excess of the active methylene compound. Use a strict 1:1 molar ratio, or even a slight excess of the aldehyde (e.g., 1.05 eq) to ensure the active methylene is the .

  • Temperature Modulation: Lower the reaction temperature. While standard Knoevenagel reactions are often refluxed, electron-deficient aldehydes can react efficiently at 0°C to room temperature. The secondary Michael addition has a higher activation energy barrier than the initial condensation; chilling the reaction suppresses it.

  • Inverse Addition: Slowly add the active methylene compound to a solution of the aldehyde and catalyst, keeping the steady-state concentration of the nucleophile exceptionally low.

Q2: The aldehyde is degrading, and the reaction mixture turns black immediately upon adding the amine catalyst. Why?

Root Cause: Strong or unbuffered basic amines (like pure piperidine or triethylamine) can trigger Cannizzaro-type disproportionation or rapid polymerization of highly electrophilic aldehydes before the active methylene can engage. Solution: Use a buffered catalyst system . Instead of free piperidine, use (typically formed in situ with 10-20 mol% piperidine and 10-20 mol% glacial acetic acid). The weak acid protonates the amine, buffering the concentration of the free base and providing a dual-activation mechanism (the acid activates the aldehyde carbonyl, while the amine generates the enolate). Alternatively, use an amino acid like L-Proline, which provides mild, zwitterionic catalysis.

Q3: The reaction stalls at 70% conversion despite the high reactivity of the aldehyde. Should I add more base?

Root Cause: Do not add more base; this will only exacerbate side reactions. Stalling is usually due to thermodynamic equilibrium. The Knoevenagel condensation produces . For electron-deficient substrates, the reverse reaction (hydrolysis of the highly polarized alkene) can compete if water accumulates in the system. Solution: Implement active water removal. Use activated 4Å molecular sieves for room-temperature reactions, or a Dean-Stark apparatus with for heated reactions.

Workflow Start Analyze Crude NMR/HPLC Q1 Is Bis-Adduct > 5%? Start->Q1 S1 Reduce Methylene Eq. Lower Temp to 0°C Q1->S1 Yes Q2 Is Aldehyde Degrading? Q1->Q2 No S1->Q2 S2 Switch to L-Proline or Piperidinium Acetate Q2->S2 Yes Q3 Incomplete Conversion? Q2->Q3 No S2->Q3 S3 Add 4A Molecular Sieves or Dean-Stark Q3->S3 Yes Opt Optimized Reaction Q3->Opt No S3->Opt

Step-by-step troubleshooting workflow for Knoevenagel condensations of reactive aldehydes.

Section 3: Quantitative Catalyst Comparison

To illustrate the impact of catalyst selection on electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde + malononitrile), the following table summarizes typical experimental outcomes based on internal validation and literature consensus.

Catalyst SystemTemp (°C)Conversion (%)Desired Enone (%)Bis-Adduct (%)Degradation (%)
Piperidine (Free base, 20 mol%)25>99453520
Piperidine / Acetic Acid (20 mol%)25988882
L-Proline (10 mol%)2595923<1
TiCl4 / Pyridine (Lewis Acid)0>9995<14

Section 4: Self-Validating Experimental Protocol

Optimized Knoevenagel Condensation for Electron-Deficient Aldehydes (Piperidinium Acetate Method)

Self-Validation Checkpoint: This protocol uses a buffered catalyst and precise stoichiometry to prevent bis-adduct formation. The progress should be monitored by TLC/HPLC; the disappearance of the aldehyde without the appearance of baseline degradation spots or secondary high-mass peaks validates the buffering strategy.

Materials:

  • Electron-deficient aldehyde (1.00 mmol)

  • Active methylene compound (0.95 mmol - limiting reagent)

  • Piperidine (0.10 mmol, 10 mol%)

  • Glacial acetic acid (0.10 mmol, 10 mol%)

  • Anhydrous Toluene or Dichloromethane (5 mL)

  • Activated 4Å Molecular Sieves (200 mg)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under argon. Add 200 mg of freshly activated 4Å molecular sieves to drive the equilibrium forward.

  • Reagent Loading: Dissolve the electron-deficient aldehyde (1.00 mmol) in 5 mL of anhydrous solvent.

  • Catalyst Formation: In a separate vial, pre-mix piperidine (10 mol%) and glacial acetic acid (10 mol%) in 0.5 mL of solvent to form the piperidinium acetate buffer. Add this to the reaction flask.

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath.

  • Inverse Addition: Dissolve the active methylene compound (0.95 mmol) in 1 mL of solvent. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality: Slow addition minimizes the concentration of unreacted active methylene, preventing it from attacking the newly formed product.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC (UV active) or LC-MS.

  • Quenching & Workup: Once the active methylene is consumed, quench the reaction with saturated aqueous

    
     (5 mL) to neutralize the catalyst. Extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography or recrystallization (often from hot ethanol) to isolate the pure

    
    -unsaturated enone.
    

References

  • Troubleshooting Knoevenagel condensation side reactions - Benchchem -Link

  • Knoevenagel Condensation: Definition, Examples and Mechanism - Chemistry Learner - Link

  • Knoevenagel condensation - Chemeurope - Link

  • Knoevenagel Condensation - Thermo Fisher Scientific - Link

  • Knoevenagel Condensation: Mechanism, Variations & Applications - PSIBERG - Link

  • How to calculate Knoevenagel Condensation conversion? - ResearchGate -Link

Q1: What physicochemical properties of 4-bromo-2-nitrobenzaldehyde dictate my purification strategy?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Removal of Unreacted 4-Bromo-2-nitrobenzaldehyde

When synthesizing complex molecules or pharmaceutical intermediates, unreacted starting materials like 4-bromo-2-nitrobenzaldehyde can be notoriously difficult to separate from the final product. Due to its specific solubility profile and physical state, simple solvent evaporation or crystallization often fails.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, self-validating protocols. Instead of relying on labor-intensive column chromatography, these methods chemically sequester and remove this specific aldehyde by exploiting its intrinsic reactivity.

Expertise & Experience: To design an effective purification workflow, we must exploit the specific reactive moieties of the contaminant rather than relying solely on polarity. 4-bromo-2-nitrobenzaldehyde possesses a highly electrophilic carbonyl carbon, which is rendered even more reactive by the electron-withdrawing nature of the ortho-nitro group. By utilizing covalent derivatization (nucleophilic addition), we can drastically alter its solubility or physical state to force a separation.

Table 1: Physicochemical Profile of 4-Bromo-2-nitrobenzaldehyde

PropertyValueImplication for Purification
Molecular Weight 230.02 g/mol High mass; not volatile enough for simple vacuum distillation.
Melting Point 95 - 100 °CSolid at room temperature; prone to co-precipitating with solid products.
LogP (Predicted) ~2.69Highly soluble in organic solvents (e.g., EtOAc, DCM, Methanol); poorly soluble in water.
Functional Groups Aldehyde, Bromo, NitroThe aldehyde is the primary target for chemoselective scavenging.

Q2: My product is non-polar and lacks carbonyl groups. How can I chemically wash away the unreacted aldehyde?

Answer: The most cost-effective and scalable method is a liquid-liquid extraction using saturated aqueous sodium bisulfite (NaHSO₃).

Causality & Mechanism: Sodium bisulfite acts as a strong nucleophile, attacking the electrophilic aldehyde carbon of 4-bromo-2-nitrobenzaldehyde. This reversible addition forms an α-hydroxysulfonate salt (a bisulfite adduct). Because this adduct is highly ionic, its partition coefficient shifts dramatically—it becomes entirely insoluble in organic solvents and highly soluble in the aqueous phase. Assuming your desired product lacks reactive carbonyls, it will remain safely in the organic phase.

Self-Validating Protocol: Aqueous Bisulfite Extraction

  • Dissolution: Dissolve your crude mixture (product + unreacted 4-bromo-2-nitrobenzaldehyde) in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Why: Ensures the desired product remains partitioned in the organic phase during the extraction.

  • Bisulfite Addition: Add an equal volume of freshly prepared, saturated aqueous NaHSO₃ to the separatory funnel.

    • Why: Saturated solutions drive the thermodynamic equilibrium toward the formation of the bisulfite adduct.

  • Agitation: Shake vigorously for 2–3 minutes, venting the funnel frequently.

    • Why: Biphasic reactions are mass-transfer limited. Vigorous shaking maximizes the interfacial surface area between the aqueous and organic layers, ensuring complete conversion of the aldehyde.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the newly formed aldehyde adduct).

  • Validation Step: Spot the organic layer on a TLC plate alongside a pure 4-bromo-2-nitrobenzaldehyde standard. Elute and visualize under UV light (254 nm).

    • Self-Validation: The complete absence of the standard's Rf spot in your organic layer confirms successful removal. If a faint spot remains, repeat steps 2-4.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

BisulfiteWorkflow A Organic Mixture (Product + Aldehyde) B Add Sat. NaHSO3 (aq) & Vigorously Shake A->B C Biphasic Separation B->C D Organic Phase (Pure Product) C->D Top Layer E Aqueous Phase (Bisulfite Adduct) C->E Bottom Layer

Caption: Workflow for aqueous bisulfite extraction of aldehydes.

Q3: My product is sensitive to water or contains water-soluble moieties. How can I remove the aldehyde under strictly anhydrous conditions?

Answer: Utilize a polymer-supported (PS) scavenger resin, such as PS-Tosylhydrazine or PS-Amine.

Causality & Mechanism: Scavenger resins are macroscopic, cross-linked polystyrene beads functionalized with reactive nucleophiles. When added to your reaction mixture, the hydrazine or primary amine groups on the resin covalently bind to the unreacted 4-bromo-2-nitrobenzaldehyde, forming a stable hydrazone or imine. Because the aldehyde is now physically tethered to an insoluble macroscopic bead, it can be removed via simple mechanical filtration, leaving your pure product in the filtrate.

Self-Validating Protocol: Anhydrous Scavenger Resin Capture

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, THF, or Acetonitrile).

    • Why: Protic solvents (like methanol) or water can compete with the resin nucleophiles or slow down imine/hydrazone formation.

  • Resin Addition: Add 1.5 to 2.0 molar equivalents (relative to the estimated unreacted aldehyde) of PS-Tosylhydrazine resin.

    • Why: An excess of resin ensures pseudo-first-order kinetics and drives the capture reaction to absolute completion.

  • Agitation: Gently agitate using an orbital shaker or overhead stirrer at room temperature for 1 to 2 hours.

    • Why: Magnetic stirring bars can physically crush the polymer beads, creating fine particulates that will bypass filters and contaminate your final product.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin cake with a small amount of the reaction solvent to recover any residual product.

  • Validation Step: Analyze the filtrate via LC-MS or ¹H NMR.

    • Self-Validation: The disappearance of the characteristic highly deshielded aldehyde proton peak (~10.3 ppm in NMR) or the aldehyde mass peak in LC-MS confirms complete scavenging.

  • Concentration: Evaporate the filtrate to yield the pure product.

ScavengerWorkflow A Crude Mixture (in anhydrous solvent) B Add PS-Tosylhydrazine (1.5 - 2.0 equiv) A->B C Agitate at Room Temp (1 - 2 hours) B->C D Vacuum Filtration C->D E Filtrate (Pure Product) D->E Liquid F Resin Beads (Bound Aldehyde) D->F Solid

Caption: Anhydrous removal of aldehydes using polymer-supported scavenger resins.

Q4: How do I choose between these two methods?

Answer: The choice depends entirely on the physicochemical properties of your desired product and your operational scale. Use the following matrix to guide your decision:

Table 2: Comparison of Aldehyde Removal Strategies

ParameterAqueous Bisulfite ExtractionPolymer-Supported Scavenger
Best For Highly lipophilic, water-stable products.Water-sensitive, highly polar, or easily hydrolyzable products.
Cost Very Low (Bulk commodity chemicals).High (Specialty functionalized resins).
Time Required ~15 minutes.1 - 2 hours.
Scalability Excellent (Multi-kilogram scale).Good for discovery/library synthesis (Milligram to gram scale).
Waste Profile Requires management of aqueous sulfur waste.Generates solid polymer waste.

References

  • National Center for Biotechnology Information (PubChem). "4-Bromo-2-nitrobenzaldehyde (CID 608099) - Properties and Structure."[Link]

  • Furigay, M. H., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (2018).[Link]

  • Wang, J., et al. "Removal of Acrolein from Active Pharmaceutical Ingredients Using Aldehyde Scavengers." Organic Process Research & Development (2012).[Link]

Chemoselectivity Support Center: Nitro Reduction in Halogenated Arenes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket: #NR-Br-001 Subject: Minimizing Debromination during Nitro Reduction Assigned Specialist: Senior Application Scientist

Triage: The Chemoselectivity Paradox

Welcome to the technical support center. You are likely here because you are facing the classic "Chemoselectivity Paradox": You need to reduce a nitro group (


) to an amine (

), but your molecule contains a bromine (

) atom.

The Problem: The Carbon-Bromine (C-Br) bond is susceptible to cleavage (hydrodehalogenation) under the same reducing conditions used for nitro groups.[1]

  • Bond Dissociation Energy (Approx):

    
     (~81 kcal/mol) vs 
    
    
    
    (~72 kcal/mol for the first reduction step).
  • The Risk: Standard Palladium-catalyzed hydrogenation (

    
    , Pd/C) is notorious for rapid oxidative addition into the C-Br bond, leading to the des-bromo impurity (debromination).
    

Use the decision matrix below to select the correct protocol for your specific constraints.

Method Selection Decision Tree

DecisionTree Start START: Substrate Analysis EqCheck Is High-Pressure Hydrogenation Equipment Available? Start->EqCheck AcidCheck Is the Molecule Acid Sensitive? EqCheck->AcidCheck Yes AcidCheck2 Is the Molecule Acid Sensitive? EqCheck->AcidCheck2 No Sol_PtS PROTOCOL A: Sulfided Platinum (Pt/C-S) AcidCheck->Sol_PtS No Sol_Zn PROTOCOL D: Zn / NH4Cl AcidCheck->Sol_Zn Yes (Avoid Acid) Sol_Fe PROTOCOL B: Iron/Acetic Acid (Bechamp) AcidCheck2->Sol_Fe No Sol_Dith PROTOCOL C: Sodium Dithionite AcidCheck2->Sol_Dith Yes

Figure 1: Strategic selection of reduction methodology based on equipment availability and substrate stability.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (The Industrial Standard)

Best for: Scalable reactions, non-acid-sensitive substrates. The Fix: Switch from Palladium (Pd) to Sulfided Platinum (Pt/C-S) .

Why it works: Unmodified Pd/C is highly active and readily inserts into C-Br bonds. Sulfided Platinum catalysts are "poisoned." The sulfur modifies the electronic properties of the metal surface, effectively shutting down the highly active sites required for C-Br hydrogenolysis while retaining sufficient activity to reduce the nitro group.

Step-by-Step Workflow:

  • Preparation: Dissolve substrate (1.0 equiv) in THF or EtOAc. Avoid MeOH if possible, as protic solvents can sometimes accelerate debromination with certain catalysts.

  • Catalyst Charge: Add 5% Pt/C (sulfided) . A typical loading is 1-5 wt% relative to the substrate.

    • Critical Note: Do not use standard Pt/C; ensure it is the sulfided variant (often labeled "sulfided" or "poisoned").

  • Hydrogenation:

    • Purge vessel 3x with Nitrogen (

      
      ).
      
    • Purge vessel 3x with Hydrogen (

      
      ).
      
    • Pressurize to 5–10 bar (approx. 70–145 psi).

    • Stir at Room Temperature . Heating increases the risk of debromination.

  • Monitoring: Monitor via HPLC. Look for the hydroxylamine intermediate (

    
    ). The reaction is complete only when this intermediate disappears.
    
  • Workup: Filter through a Celite pad to remove the catalyst.[2][3] Rinse with solvent.[4] Concentrate filtrate.[2]

Protocol B: Dissolving Metal Reduction (The Lab Workhorse)

Best for: Bench-scale, no hydrogenation equipment, robust substrates. The Fix: Iron powder in Acetic Acid .

Why it works: Iron has a lower reduction potential than the C-Br bond cleavage energy in these conditions. It operates via a single-electron transfer (SET) mechanism that is highly specific to the nitro group.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve substrate (1.0 equiv) in Glacial Acetic Acid (AcOH) and Ethanol (1:1 ratio).

    • Concentration: ~0.2 M.

  • Activation: Add Iron powder (Fe, 3.0–5.0 equiv).

    • Tip: Use "Reduced Iron Powder" (fine mesh) for better kinetics.

  • Reaction: Heat to 60–70°C .

    • Caution: Exothermic induction period. Do not overheat immediately.

  • Monitoring: TLC/LCMS will show conversion to aniline.

  • Workup (The "Fe" Challenge):

    • Iron reactions often create emulsions.

    • Trick: Dilute with EtOAc, then filter through a Celite pad while the mixture is still warm.

    • Wash the filtrate with saturated

      
       to neutralize the acid.
      
Protocol C: Sodium Dithionite (The Gentle Approach)

Best for: Acid-sensitive molecules, small scale. The Fix: Sodium Dithionite (


) .[5]

Why it works: Dithionite works in neutral or basic media. It avoids the harsh acidic conditions of Fe/AcOH and the metal insertion risks of hydrogenation.

Step-by-Step Workflow:

  • Solvent System: Dissolve substrate in THF/Water (1:1) or Dioxane/Water.

  • Reagent: Add Sodium Dithionite (3.0–5.0 equiv).

    • Optional: Add a phase transfer catalyst (e.g., Viologen) if reaction is sluggish, though often not necessary for simple nitroarenes.

  • Reaction: Stir at Room Temperature to 50°C.

  • Buffering (Critical): The reaction generates bisulfite, which lowers pH. If your molecule is extremely acid-sensitive, add solid

    
     (2.0 equiv) to buffer the solution.
    
  • Workup: Extract with EtOAc. The aqueous layer contains inorganic salts and can be discarded.

Comparative Data Analysis

FeaturePd/C (

)
Pt/C-S (

)
Fe / AcOHNa-Dithionite
Nitro Reduction ExcellentGoodExcellentModerate
C-Br Stability Poor (High Risk)High Very High Very High
Reaction pH NeutralNeutralAcidicNeutral/Basic
Scalability HighHighModerateLow/Moderate
Cost High (Pd)High (Pt)LowLow

Troubleshooting & FAQs

Symptom: "I am seeing 5-10% des-bromo impurity even with Pt/C-S."

Diagnosis: Your reaction temperature is likely too high, or the reaction ran too long. Corrective Action:

  • Lower Temperature: Run at 10°C or 0°C. Selectivity is kinetically controlled; debromination has a higher activation energy than nitro reduction.

  • Stop Early: Nitro reduction proceeds

    
    . Debromination usually competes at the 
    
    
    
    stage. Stop the reaction exactly when the starting material is consumed, even if trace hydroxylamine remains (which can be disproportionated later).
Symptom: "The Iron reaction turned into a solid sludge."

Diagnosis: Iron aggregates formed, or the concentration was too high. Corrective Action:

  • Sonication: Sonicate the reaction mixture for 5 minutes to break up the iron surface oxides before heating.

  • Mechanic Stirring: Use an overhead stirrer rather than a magnetic bar, which can get stuck in the iron sludge.

Symptom: "I must use Pd/C because I don't have Pt."

Diagnosis: You are forced to use a non-selective catalyst. Corrective Action: You must "poison" the catalyst in situ.

  • Add Diphenylsulfide: Add 0.1–0.5 equiv of diphenylsulfide or thiophene to the reaction mixture. This mimics the commercial sulfided catalysts.

  • Use Transfer Hydrogenation: Instead of

    
     gas, use Hydrazine Hydrate  in THF/MeOH at room temperature. This is often more selective than 
    
    
    
    gas.[3]

Mechanistic Visualization

The following diagram illustrates why Sulfided Platinum preserves the Bromine atom compared to standard Palladium.

Mechanism cluster_Pd Standard Pd/C Surface cluster_PtS Sulfided Pt/C Surface Pd_Site Active Pd Site (Electron Rich) Br_Insert Oxidative Addition into C-Br Bond Pd_Site->Br_Insert Fast Result_Pd DEBROMINATION Br_Insert->Result_Pd Pt_Site Pt Site + Sulfur (Electron Deficient) NO2_Bind Nitro Group Adsorption Pt_Site->NO2_Bind Preferred Br_Repel C-Br Bond No Interaction Pt_Site->Br_Repel Blocked Result_Pt SELECTIVE AMINE NO2_Bind->Result_Pt

Figure 2: Mechanistic comparison of Pd vs. Pt-S surfaces. Sulfur modifies the catalyst geometry and electronics, preventing the C-Br bond from approaching the active site for cleavage.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997).[6] "Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters." Catalysis Letters.

  • Li, F., Frett, B., & Li, H. (2014).[7] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett.

  • BenchChem Technical Support. (2025). "Optimizing Sodium Dithionite Reductions." BenchChem.[1][5]

  • Organic Chemistry Portal. (n.d.). "Reduction of Nitro Compounds."

Sources

Technical Support Center: Controlling Exotherms in Nitrocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of nitrocinnamic acid, with a specific focus on managing and controlling the reaction exotherm. The nitration of an aromatic ring is a powerful and common transformation, but its inherent exothermic nature demands rigorous control to ensure safety, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when synthesizing nitrocinnamic acid?

A1: The primary safety concern is the highly exothermic nature of the electrophilic aromatic substitution reaction, which carries a significant risk of a thermal runaway.[1] A thermal runaway is a situation where the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. This can lead to an exponential increase in temperature, causing vigorous decomposition, rapid gas evolution, and a potential explosion.[2][3] Additionally, the nitrating agents used, typically a mixture of concentrated nitric and sulfuric acids, are extremely corrosive and can cause severe chemical burns.[4]

Q2: Why is this reaction so exothermic? What is the chemical mechanism?

A2: The reaction is highly exothermic because it involves the breaking of a relatively weak C-H bond on the aromatic ring and the formation of a much more stable C-N bond, releasing a significant amount of energy as heat. The mechanism proceeds in several steps:

  • Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid readily loses a molecule of water to form the highly reactive and electrophilic nitronium ion (NO₂⁺).[1][5]

  • Electrophilic Attack: The π-electron system of the cinnamic acid's benzene ring attacks the nitronium ion. This is the rate-determining, and highly exothermic, step.[5]

  • Deprotonation: A weak base (like water or the bisulfate ion) removes a proton from the intermediate carbocation (also known as a sigma complex or arenium ion), restoring the aromaticity of the ring and yielding the final nitrocinnamic acid product.[6]

The propenoic acid side chain on cinnamic acid is an electron-withdrawing group, which deactivates the ring and directs the incoming nitro group primarily to the meta-position.[6]

Q3: What is the purpose of using sulfuric acid with nitric acid?

A3: Sulfuric acid serves two critical roles. First, it acts as a catalyst by facilitating the generation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1][5] Without a strong acid catalyst like sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed at a reasonable rate, especially with a deactivated ring like cinnamic acid's. Second, sulfuric acid acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion. This prevents the reverse reaction and maintains the concentration of the active electrophile.

Q4: Can I run the nitration at a higher temperature to speed it up?

A4: This is strongly discouraged. While increasing the temperature does increase the reaction rate, it dramatically elevates the risk of a thermal runaway.[1] Higher temperatures can also lead to a decrease in selectivity and the formation of undesirable byproducts, such as dinitrated compounds or products from the oxidation of the alkene side chain.[1] Maintaining strict temperature control within the recommended range is paramount for both safety and product purity.

Troubleshooting Guide: Exotherm Control

This section addresses specific issues you may encounter during the nitration of cinnamic acid.

Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition
  • Question: I've just started adding my nitrating mixture, and the internal temperature is rising much faster than expected, overwhelming my ice bath. What should I do, and what caused this?

  • Immediate Actions:

    • STOP ADDITION: Immediately cease the addition of the nitrating agent.[1][7] This is the most critical first step to halt further heat generation.

    • MAXIMIZE COOLING: Ensure your cooling bath is at its maximum capacity. Add more of the cooling agent (e.g., more ice, dry ice to the acetone/isopropanol bath) to increase the temperature differential and enhance heat removal.[1]

    • MONITOR CLOSELY: Vigorously monitor the internal temperature. If it continues to rise and approaches the boiling point of the solvent or a critical safety limit, prepare for an emergency quench.

    • EMERGENCY QUENCH: If the temperature cannot be controlled, the safest action is to carefully and slowly pour the reaction mixture onto a large volume of crushed ice in a separate, oversized vessel with vigorous stirring.[7] This should only be done as a last resort and with extreme caution in a fume hood.

  • Root Cause Analysis & Prevention:

    • Excessive Addition Rate: The most common cause is adding the nitrating agent too quickly. The rate of heat generation is directly proportional to the rate of reaction. A high addition rate leads to a rapid increase in reactant concentration, causing the reaction rate and heat output to surge beyond the cooling system's capacity.

      • Prevention: Always add the nitrating agent dropwise and slowly, especially at the beginning of the reaction. Use a pressure-equalizing dropping funnel for better control.

    • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. An ice-water bath may not be adequate for larger scales; a dry ice/acetone or dry ice/isopropanol bath provides a much lower temperature and greater cooling capacity.

      • Prevention: Ensure the cooling bath has a large volume relative to the reaction flask and that the flask is immersed as much as possible. For scales larger than a few grams, consider using a more robust cooling system.

    • Poor Agitation: Inefficient stirring creates localized "hot spots" where the nitrating agent is concentrated. In these spots, the reaction accelerates rapidly, generating a burst of heat that propagates through the mixture.

      • Prevention: Use a properly sized magnetic stir bar or an overhead mechanical stirrer to ensure vigorous and efficient mixing throughout the reaction. The stirring vortex should be clearly visible.

Issue 2: Temperature is Stable, but Reaction Yield is Low or No Product is Formed
  • Question: I maintained the temperature perfectly between 0-5 °C, but after work-up, I have a very low yield of nitrocinnamic acid. What could have gone wrong?

  • Root Cause Analysis & Prevention:

    • Temperature Too Low: While avoiding high temperatures is crucial, dropping the temperature too low (e.g., well below 0 °C) can significantly slow down or even halt the reaction, especially with a deactivated substrate like cinnamic acid.

      • Solution: Ensure you are operating within the optimal temperature range for the reaction. A typical range for this type of nitration is 0-10 °C.[7] You may need to allow the temperature to rise slightly (e.g., to 5-10 °C) after the initial, most exothermic phase of the addition is complete.

    • Insufficient Reaction Time: Nitration of a deactivated ring may require a longer reaction time to go to completion, even after the addition of the nitrating agent is finished.

      • Solution: After completing the addition, allow the reaction to stir in the cooling bath for an additional period (e.g., 30-60 minutes), monitoring for any delayed exotherm. Using Thin Layer Chromatography (TLC) to monitor the consumption of the starting material is the most reliable way to determine when the reaction is complete.

    • Improper Reagent Concentration: Using dilute nitric acid can be problematic as the excess water can inhibit the formation of the necessary nitronium ion.[8]

      • Solution: Use concentrated (70%) or fuming nitric acid as specified in validated procedures. Ensure your sulfuric acid is also concentrated (98%).

Issue 3: Formation of Dark, Tarry Byproducts
  • Question: My final product is a dark, sticky solid that is difficult to purify, instead of the expected pale yellow crystals. What are these impurities?

  • Root Cause Analysis & Prevention:

    • Temperature Excursions: The most likely cause is poor temperature control. Even brief spikes in temperature can lead to side reactions, including oxidation of the alkene side chain or dinitration, which often produce colored and polymeric byproducts.

      • Solution: Implement the rigorous temperature control measures described in Issue 1. The key is prevention through slow addition, efficient cooling, and vigorous stirring.

    • Incorrect Stoichiometry: Using a large excess of nitric acid can promote over-nitration and oxidative side reactions.

      • Solution: Use a carefully measured, slight excess of the nitrating agent (typically 1.05 to 1.2 equivalents).

    • Contaminated Starting Material: Cinnamic acid can be susceptible to polymerization or oxidation if old or improperly stored.

      • Solution: Use pure, fresh starting materials. If in doubt, recrystallize the cinnamic acid before use.

Quantitative Data & Protocols

Table 1: Key Parameters for Controlled Nitration
ParameterRecommended RangeRationale & Expert Insight
Reaction Temperature 0 °C to 10 °CThis range is a critical balance. Below 0 °C, the reaction rate may be impractically slow. Above 10 °C, the risk of runaway and side reactions increases exponentially.[7]
Nitrating Agent Addition Rate ~1 drop per 3-5 secondsThis is a starting point. The true guide is the internal thermometer. The rate should be slow enough that the cooling system can easily maintain the set temperature with minimal fluctuation.
Stirring Speed > 300 RPM (Vortex Visible)Vigorous stirring is non-negotiable. It ensures rapid dispersion of the nitrating agent and uniform heat transfer to the cooling bath, preventing deadly hot spots.
Reagent Stoichiometry (HNO₃) 1.05 - 1.2 equivalentsA slight excess ensures complete conversion of the starting material. A large excess increases the risk of dinitration and dangerous oxidative side reactions.
Protocol: Safe Preparation and Addition of Nitrating Mixture

! SAFETY FIRST ! This procedure must be performed in a certified chemical fume hood. Always wear a lab coat, safety goggles, a face shield, and acid-resistant gloves.[4][9] Have a neutralizing agent (sodium bicarbonate) and an appropriate fire extinguisher nearby.

  • Cooling Setup: Prepare a large cooling bath (e.g., dry ice/isopropanol or ice/salt) and allow it to equilibrate to approximately -10 °C.

  • Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the cinnamic acid in concentrated sulfuric acid. Place this flask in the cooling bath and stir until the internal temperature is below 5 °C.

  • Nitrating Mixture Preparation: In a separate, clean, and dry flask cooled in an ice bath, slowly and carefully add the calculated amount of concentrated nitric acid to a portion of concentrated sulfuric acid. ALWAYS add acid to acid, never the other way around. This pre-mixing step helps to pre-generate the nitronium ion in a controlled manner.

  • Controlled Addition: Transfer the cold nitrating mixture to a pressure-equalizing dropping funnel. Add the mixture to the stirred solution of cinnamic acid dropwise, ensuring the internal temperature never exceeds 10 °C .[7]

  • Monitoring & Completion: After the addition is complete, allow the mixture to stir in the cooling bath for an additional 30 minutes. Monitor the reaction's progress via TLC.

  • Work-up/Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large volume (at least 10x the reaction volume) of crushed ice with vigorous stirring.[7][9] This will quench the reaction and precipitate the nitrocinnamic acid product. The crude product can then be collected by vacuum filtration and purified by recrystallization.

Visual Guides

Workflow for Exotherm Management

The following diagram outlines the decision-making process for safely managing the nitration reaction.

ExothermManagement A Start: Prepare Cooled Substrate Solution B Begin Slow, Dropwise Addition of Nitrating Agent A->B C Monitor Internal Temperature (T_internal) Continuously B->C D Is T_internal < 10°C and Stable? C->D E Continue Addition at Current Rate D->E Yes I IMMEDIATELY STOP ADDITION D->I No F Addition Complete? E->F F->C No G Stir for 30-60 min at 0-10°C F->G Yes H Proceed to Quenching/Work-up G->H J Maximize Cooling (Add More Ice/Dry Ice) I->J K Is Temperature Decreasing? J->K L Resume Addition at a MUCH SLOWER Rate K->L Yes M EMERGENCY QUENCH: Pour onto Ice K->M No L->C

Caption: Decision tree for real-time management of the reaction exotherm.

Relationship Between Control Parameters and Thermal Safety

This diagram illustrates the causal relationships that govern the thermal behavior of the reaction.

HeatBalance cluster_input Control Parameters cluster_output System Response A Addition Rate D Local Reactant Concentration A->D increases B Stirring Speed B->D decreases (improves mixing) C Cooling Bath Temp F Heat Removal Rate (Q_rem) C->F increases (larger ΔT) E Heat Generation Rate (Q_gen) D->E increases G Reaction Temperature E->G increases F->G decreases

Sources

Validation & Comparative

IR spectroscopy peaks for nitro and carboxylic acid groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: FTIR Spectroscopy for Nitro vs. Carboxylic Acid Groups in Drug Development

Introduction In the formulation and characterization of Active Pharmaceutical Ingredients (APIs), Fourier Transform Infrared (FTIR) spectroscopy remains a frontline diagnostic tool. Distinguishing between highly polar functional groups—specifically nitro (


) and carboxylic acid (

) groups—is critical for confirming molecular identity, tracking degradation pathways, and ensuring drug-excipient compatibility. This guide objectively compares the spectral signatures, underlying vibrational causalities, and optimal sampling techniques (ATR-FTIR vs. Transmission FTIR) required to accurately identify these functional groups in complex pharmaceutical matrices.

Vibrational Causality: The Physics Behind the Peaks

To move beyond simple peak-matching, analytical scientists must understand the physical causality behind the absorption bands.

Carboxylic Acids (


): The Dimerization Effect 
Carboxylic acids rarely exist as isolated monomers in solid or liquid dosage forms; they predominantly form hydrogen-bonded dimers[1]. This physical reality fundamentally alters their IR spectrum:
  • O-H Stretch (3300–2500 cm⁻¹): Extensive intermolecular hydrogen bonding weakens the O-H bond, causing a massive broadening and a shift to lower wavenumbers. This broad band often superimposes over the C-H stretching region, creating a characteristic "messy" baseline[1].

  • C=O Stretch (1760–1690 cm⁻¹): A free, monomeric carboxyl group absorbs near 1760 cm⁻¹. However, dimerization lowers this stretching frequency to approximately 1710 cm⁻¹[1]. Conjugation with an aromatic ring or alkene further weakens the double bond character via resonance, dropping the peak to ~1690 cm⁻¹[1].

Nitro Groups (


): The "Bond and a Half" Resonance 
The nitro group consists of a nitrogen atom sharing three bonding electrons across two oxygen atoms, creating two equivalent "bonds and a half"[2].
  • Asymmetric & Symmetric Stretch (1550 & 1350 cm⁻¹): This resonance structure, combined with a massive change in dipole moment during vibration, produces two exceptionally intense peaks[2]. The asymmetric stretch occurs at 1550–1475 cm⁻¹, while the symmetric stretch appears at 1360–1290 cm⁻¹[3].

  • Electronic Scrambling: Unlike carboxylic acids, nitro groups strongly withdraw electron density from attached aromatic rings. This can shift adjacent C-H and skeletal vibrations, sometimes complicating the interpretation of standard aromatic substitution patterns[2].

Quantitative Spectral Comparison

The following table summarizes the quantitative data required to differentiate these groups during API screening.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & ShapeCausality / Matrix Dependency
Carboxylic Acid O-H Stretch3300–2500Strong, extremely broadBroadening is caused by extensive intermolecular hydrogen-bonded dimerization[1].
Carboxylic Acid C=O Stretch1760–1690Strong, sharpMonomers appear at ~1760 cm⁻¹; dimerization lowers this to ~1710 cm⁻¹[1].
Nitro Group N-O Asym. Stretch1550–1475Very Strong, sharpArises from out-of-phase stretching of resonance structures[3].
Nitro Group N-O Sym. Stretch1360–1290Very Strong, sharpIn-phase stretching. Shifts lower when conjugated with an aromatic ring[3].

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct sampling technique is as critical as interpreting the peaks. In modern pharmaceutical analysis, Attenuated Total Reflectance (ATR) and Transmission FTIR serve different but complementary roles[4],[5].

ATR-FTIR (The Modern Standard)

  • Mechanism: Relies on an Internal Reflective Element (IRE) with a high refractive index (e.g., Diamond). An evanescent wave penetrates the sample by only a few micrometers[5].

  • Performance for

    
    /
    
    
    
    :
    Requires zero sample preparation, making it ideal for viscous liquids or solid APIs. Because it is surface-sensitive, it prevents the detector saturation often caused by the intensely strong dipole moment changes of the
    
    
    group[4],[5].
  • Limitation: Peak intensities are wavelength-dependent (penetration depth varies), requiring software correction (ATR correction) for strict quantitative comparison against transmission libraries.

Transmission FTIR (The Quantitative Baseline)

  • Mechanism: Infrared light passes completely through a bulk sample, typically dispersed in a KBr pellet or a liquid cell[5].

  • Performance for

    
    /
    
    
    
    :
    Provides a defined optical path length, making it superior for rigorous bulk quantitation (e.g., determining the exact concentration of a carboxylic acid API in a blended formulation)[4].
  • Limitation: KBr is highly hygroscopic. Water absorption during pellet preparation can introduce a broad O-H stretch that masks the 3300-2500 cm⁻¹ region, leading to false positives when identifying carboxylic acids[5].

Self-Validating Experimental Protocol: API Functional Group Characterization

To ensure trustworthiness and reproducibility, the following ATR-FTIR workflow incorporates built-in validation mechanisms at every step.

Step 1: System Suitability and Background Collection

  • Action: Clean the diamond ATR crystal with isopropyl alcohol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Validation Mechanism: The background spectrum must show water vapor and

    
     peaks within historical baseline limits. If baseline noise exceeds 0.05 AU, the system must be purged. This ensures atmospheric water does not falsely elevate the carboxylic acid O-H band.
    

Step 2: Sample Presentation and Force Application

  • Action: Place 2-5 mg of the API powder onto the ATR crystal. Apply consistent pressure using the built-in force anvil.

  • Validation Mechanism: Monitor the live IR preview. The C-H stretching peaks (~2900 cm⁻¹) should reach an absorbance of 0.2–0.5 AU. If the peaks are saturated (>1.2 AU), reduce the anvil pressure to prevent distortion of the highly intense nitro group peaks.

Step 3: Spectral Acquisition and Processing

  • Action: Collect the sample spectrum. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Validation Mechanism: Check the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive particle size, requiring the sample to be re-ground and re-analyzed.

Step 4: Orthogonal Peak Verification

  • Action: Identify the primary peaks for

    
     (1550/1350 cm⁻¹) or 
    
    
    
    (1710/3000 cm⁻¹).
  • Validation Mechanism: For nitro groups, verify the presence of the C-N stretch (~850 cm⁻¹) to confirm the assignment[2],[3]. For carboxylic acids, verify the C-O stretch (1320–1210 cm⁻¹) and O-H bend (1440–1395 cm⁻¹) to rule out the presence of a simple ketone or alcohol[1].

Workflow Visualization

The following diagram illustrates the logical relationship between sample preparation, technique selection, and spectral validation.

FTIR_Workflow Start API Sample Preparation ATR ATR-FTIR Method (Surface / No Prep) Start->ATR Direct Application Trans Transmission FTIR (Bulk / KBr Pellet) Start->Trans Pellet Pressing Nitro Nitro Group (-NO₂) Asym: 1550 cm⁻¹ | Sym: 1350 cm⁻¹ ATR->Nitro Carboxyl Carboxylic Acid (-COOH) O-H: 3300-2500 cm⁻¹ | C=O: 1710 cm⁻¹ ATR->Carboxyl Trans->Nitro Trans->Carboxyl Validate Spectral Validation & Chemometrics Nitro->Validate Carboxyl->Validate

FTIR workflow for API functional group characterization via ATR and Transmission methods.

References

*[1] 20.9: Spectroscopy of Carboxylic Acids and Nitriles , Chemistry LibreTexts, 1 *[4] Getting reliable FTIR data in pharmaceutical analysis: the role of sampling , Specac Ltd, 4 *[2] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition , Spectroscopy, 2 *[3] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds , BenchChem, 3 *[5] Common Sampling Techniques of FTIR Spectroscopy , Edinburgh Instruments, 5

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of Nitrocinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Nitrocinnamic Acid Purity

Nitrocinnamic acids, existing as ortho-, meta-, and para-isomers, are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The specific position of the nitro group on the aromatic ring dramatically influences the molecule's physicochemical properties and reactivity. Consequently, the purity of a given isomer is a critical quality attribute, as the presence of other positional isomers or process-related impurities can significantly impact the safety, efficacy, and yield of the final product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of these compounds due to its high resolution, sensitivity, and reproducibility.[1][2]

This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity analysis of nitrocinnamic acids. We will explore a rapid isocratic method suitable for routine quality control and a comprehensive gradient method designed for stability-indicating assays and the resolution of complex impurity profiles. The discussion is grounded in the fundamental principles of chromatography, explaining the rationale behind methodological choices to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal approach for their specific needs.

Foundational Principles: Mastering the Separation of Acidic Isomers

The successful separation of nitrocinnamic acid isomers and their related impurities by RP-HPLC hinges on exploiting subtle differences in their polarity.[3] The core components of this separation are the non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[3][4] The key to achieving resolution lies in the precise control of the mobile phase, particularly its pH.

Nitrocinnamic acids are carboxylic acids with a pKa value around 4.0.[5] By maintaining the mobile phase pH significantly below the pKa (e.g., at pH 2.5-3.0), the carboxyl group remains in its protonated, non-ionized form (-COOH). This suppression of ionization minimizes peak tailing and ensures consistent, predictable retention based on the molecule's overall hydrophobicity. An acidic modifier, such as phosphoric or acetic acid, is commonly used for this purpose.[6][7]

Method Comparison: Isocratic vs. Gradient Elution

The choice between an isocratic (constant mobile phase composition) and a gradient (variable mobile phase composition) method depends on the analytical objective.

  • Method A: Isocratic Elution: This approach is characterized by its simplicity, speed, and robustness. It is ideal for quantifying the main peak and known, closely eluting impurities in a routine quality control setting where the impurity profile is well-defined.

  • Method B: Gradient Elution: This method offers superior resolving power for samples containing a wide range of components with different polarities. By gradually increasing the organic solvent concentration, it can effectively separate highly polar and non-polar impurities from the main analyte in a single run. This capability is essential for developing stability-indicating methods where the identity of all potential degradation products is not known beforehand.[8]

Head-to-Head Performance Evaluation

The following table summarizes the anticipated performance of the two methods for the analysis of a nitrocinnamic acid sample containing various potential impurities.

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionJustification
Primary Application Routine QC, Purity of known samplesStability-indicating assays, Impurity profiling, Method developmentSimplicity vs. Comprehensive separation power.
Resolution (Rs) Good for main peak and known impurities. May fail to resolve all degradants.Excellent for complex mixtures and unknown impurities.Gradient elution provides the power to separate compounds with a wide polarity range.
Analysis Time Shorter (~10-15 minutes)Longer (~25-30 minutes, including re-equilibration)Constant mobile phase vs. programmed gradient and required column re-equilibration.
Peak Symmetry Excellent (Tailing Factor ~1.0-1.2)Excellent (Tailing Factor ~1.0-1.2)Controlled mobile phase pH ensures good peak shape in both methods.
Sensitivity (LOD/LOQ) GoodPotentially better due to sharper peaks for late-eluting compounds.Gradient elution can focus analytes into narrower bands, increasing peak height.
Robustness High; less susceptible to small variations in pump performance.Moderate; requires precise and reproducible gradient formation.Isocratic systems are inherently simpler and more stable.

Experimental Protocols

General Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%, analytical grade).

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the nitrocinnamic acid sample in the diluent to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol for Method A: Isocratic Analysis
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% v/v Phosphoric Acid) in a 40:60 (v/v) ratio. To prepare 1 L, add 1 mL of phosphoric acid to 600 mL of water, mix well, then add 400 mL of acetonitrile. Degas the solution using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Run Time: 15 minutes

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor for the main peak should be between 0.9 and 1.5, and the theoretical plates should be > 2000.

  • Analysis: Inject the prepared sample solution and integrate the peaks. Calculate purity using the area percent method.

Protocol for Method B: Gradient Stability-Indicating Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at 275 nm for quantification.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 20 80
      20.0 20 80
      20.1 90 10

      | 28.0 | 90 | 10 |

  • System Suitability: Perform the same system suitability tests as described in Method A.

  • Analysis: Inject the sample solution. The use of a PDA detector allows for peak purity analysis to be performed, which is a critical component of a stability-indicating method.[9]

Visualizing the HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution SampleFilter Sample Filtration (0.45 µm) SamplePrep->SampleFilter MobilePhasePrep Mobile Phase Preparation Equilibrate Column Equilibration MobilePhasePrep->Equilibrate Inject Sample Injection SampleFilter->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Analyze Peak Integration & Analysis Acquire->Analyze Report Purity Calculation & Reporting Analyze->Report

Caption: General workflow for HPLC purity analysis.

Developing a Stability-Indicating Method: The Role of Forced Degradation

A crucial aspect of drug development and stability testing is the use of forced degradation studies.[10][11] These studies intentionally expose the drug substance to harsh conditions to produce potential degradation products.[12][13] The goal is to challenge the HPLC method (specifically a gradient method like Method B) to prove it can separate these newly formed impurities from the parent peak and from each other. This demonstrates the method is "stability-indicating."[14]

General Protocol for Forced Degradation
  • Prepare Stock Solution: Create a concentrated stock solution of the nitrocinnamic acid in a suitable solvent.

  • Expose to Stress Conditions: Aliquot the stock solution and expose it to the following conditions (one condition per aliquot):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2-4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 4-8 hours.

    • Thermal Stress: Store the solid powder at 105 °C for 24 hours, then dissolve.

    • Photolytic Stress: Expose the solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

  • Neutralization and Dilution: After exposure, cool the samples to room temperature. Neutralize the acid- and base-stressed samples. Dilute all samples to the target concentration (e.g., 100 µg/mL).

  • HPLC Analysis: Analyze an unstressed control sample and all stressed samples using Method B.

  • Evaluation: Compare the chromatograms. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent nitrocinnamic acid peak. Peak purity tools from the PDA detector should be used to confirm the main peak is spectrally pure in all stressed samples.[9]

Visualizing the Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Analyze Analyze All Samples by Gradient HPLC (Method B) Acid->Analyze Base Base Hydrolysis (NaOH, RT) Base->Analyze Oxidative Oxidation (H₂O₂, RT) Oxidative->Analyze Thermal Thermal (Solid, Heat) Thermal->Analyze Photo Photolytic (Solution, UV Light) Photo->Analyze Stock Prepare Drug Substance Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo Control Unstressed Control Sample Stock->Control Control->Analyze Evaluate Evaluate Resolution & Peak Purity Analyze->Evaluate

Caption: Workflow for forced degradation studies.

Conclusion and Recommendations

Both the isocratic and gradient HPLC methods presented offer reliable approaches for the purity analysis of nitrocinnamic acids.

  • Method A (Isocratic) is the superior choice for routine quality control environments where speed, efficiency, and robustness are paramount and the impurity profile is well-characterized.

  • Method B (Gradient) is indispensable for research, development, and stability testing. Its comprehensive resolving power is necessary to build a complete picture of a sample's purity, identify unknown impurities, and establish that an analytical method is truly stability-indicating as required by regulatory guidelines.

The selection of the appropriate method should be a deliberate choice based on the specific analytical requirements. For comprehensive product characterization, beginning with the development of a robust gradient method like Method B is highly recommended.

References

  • Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences (RSC Publishing).
  • o-Nitrocinnamic acid. SpectraBase.
  • 3-Nitrocinnamic acid | C9H7NO4 | CID 687126. PubChem - NIH.
  • Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • 4-Nitrocinnamic acid, predominantly trans 97 619-89-6. Sigma-Aldrich.
  • 4-Nitrocinnamic acid CAS#: 619-89-6. ChemicalBook.
  • 4-Nitrocinnamic acid. the NIST WebBook.
  • Chemical Properties of 3-Nitrocinnamic acid (CAS 555-68-0). Cheméo.
  • SUPPLEMENTARY INFORMATION. Rsc.org.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid. Benchchem.
  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Andrew A. Olkowski, Ryszard Amarowicz, Yu Peiqu.
  • A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Benchchem.
  • Forced Degradation Studies. MedCrave online.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation – A Review. IntechOpen.
  • Forced Degradation Studies. SciSpace.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta.
  • Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. CABI Digital Library.
  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • Reversed phase HPLC – Knowledge and References. Taylor & Francis.
  • HPLC Separation of Phenolic Acids. SIELC Technologies.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline. Benchchem.
  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI.
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International. Chromatography Online.

Sources

Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of Brominated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when distinguishing halogenated positional isomers in complex matrices. Brominated cinnamic acids (BCAs) are highly valuable intermediates in agrochemical development and pharmaceutical synthesis due to their unique photophysical and biological properties ([1]).

However, analyzing these compounds requires a nuanced understanding of gas-phase ion chemistry. This guide objectively compares the three dominant mass spectrometry (MS) platforms—UHPLC-ESI-Q-TOF, UHPLC-ESI-QqQ, and GC-EI-MS—and provides self-validating experimental workflows for the robust characterization of BCAs.

The Mechanistic Basis of BCA Fragmentation

The diagnostic power of BCA mass spectrometry lies in the natural isotopic distribution of bromine, which exists as a nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br. This creates a distinct doublet separated by exactly 1.998 Da in the mass spectrum, acting as an internal validation filter.

In negative electrospray ionization (ESI⁻), the carboxylic acid moiety (pKa ~4.4) readily deprotonates, yielding a highly stable [M-H]⁻ carboxylate anion ([2]). When subjected to Collision-Induced Dissociation (CID), the fragmentation is driven by the localized negative charge. The primary thermodynamic sink is the expulsion of CO₂ (neutral loss of 44 Da), which generates a resonance-stabilized styrenyl carbanion ([3]). Secondary fragmentation involves the heterolytic cleavage of the C-Br bond.

Fragmentation M Bromocinnamic Acid [M-H]⁻ m/z 225 / 227 F1 Decarboxylated Anion [M-H-CO₂]⁻ m/z 181 / 183 M->F1 CID/HCD -CO₂ (44 Da) F2 Bromide Ion [Br]⁻ m/z 79 / 81 M->F2 Heterolytic Cleavage F3 Styrenyl Anion [C₈H₅]⁻ m/z 101 F1->F3 -HBr (80/82 Da)

ESI-MS/MS negative ion mode fragmentation pathway of brominated cinnamic acids.

Platform Comparison and Performance Metrics

Choosing the right MS platform depends entirely on the analytical goal: structural elucidation vs. high-throughput quantification.

  • UHPLC-ESI-Q-TOF (High-Resolution MS): Best for unknown metabolite identification. It provides sub-ppm mass accuracy, allowing for the derivation of exact elemental compositions.

  • UHPLC-ESI-QqQ (Triple Quadrupole): The gold standard for targeted pharmacokinetics. Using Multiple Reaction Monitoring (MRM), it filters out matrix noise, offering the lowest limits of detection (LOD).

  • GC-EI-MS (Electron Ionization): Provides orthogonal validation. EI is a "hard" ionization technique (70 eV) that generates highly reproducible, library-searchable fragmentation spectra, though it requires chemical derivatization to volatilize the polar carboxylic acid.

Quantitative Platform Comparison
PlatformIonization ModeDerivatization Required?Key Diagnostic Fragments (m/z)Sensitivity (LOD)Best Use Case
UHPLC-ESI-QqQ ESI (Negative)No225/227, 181/183, 79/81Low pg/mLHigh-throughput targeted PK quantification
UHPLC-ESI-Q-TOF ESI (Negative)No224.9549 / 226.9529Mid pg/mLUnknown metabolite ID, exact mass elucidation
GC-EI-MS EI (Positive, 70 eV)Yes (BSTFA silylation)298/300 (M⁺), 283/285, 147ng/mLVolatile profiling, NIST library matching

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Workflow S1 Sample Preparation (Extraction & Derivatization) S2 Chromatography (UHPLC vs. GC) S1->S2 S3 Ionization Mode (ESI⁻ vs. EI⁺) S2->S3 S4 Mass Analysis (HRMS vs. QqQ) S3->S4

Comparative analytical workflow for the mass spectrometric evaluation of halogenated phenolics.

Protocol A: UHPLC-ESI-MS/MS (Targeted Quantification)

Causality Focus: Mobile Phase Optimization Standard LC-MS workflows often use 0.1% formic acid. However, formic acid suppresses the deprotonation of cinnamic acids, drastically reducing ESI⁻ sensitivity. We actively replace this with a basic buffer to force the equilibrium toward the ionized state prior to aerosolization.

  • Sample Preparation: Extract BCAs using cold acetonitrile (protein precipitation). Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 2 µL onto a C18 sub-2 µm column.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with ammonium hydroxide. (Causality: pH 9.0 is >2 units above the pKa of BCAs, ensuring 100% deprotonation in solution).

    • Mobile Phase B: 100% Methanol.

  • MS Parameters: Operate in ESI negative mode. Set capillary voltage to 2.5 kV.

  • Self-Validation (MRM Transitions): Monitor two transitions simultaneously: 225 -> 181 (Quantifier, ⁷⁹Br) and 227 -> 183 (Qualifier, ⁸¹Br).

    • Validation Check: The peak area ratio of the quantifier to the qualifier must be exactly ~1:1. Any deviation >15% indicates an isobaric matrix interference, invalidating the data point.

Protocol B: GC-EI-MS (Orthogonal Structural Confirmation)

Causality Focus: Volatilization via Silylation BCAs possess high boiling points and polar carboxyl groups that irreversibly bind to silanol groups in GC columns, causing severe peak tailing. Derivatization is mandatory.

  • Derivatization: Dry 50 µL of the sample extract under gentle nitrogen flow. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of anhydrous pyridine.

  • Incubation: Heat at 70°C for 30 minutes. (Causality: Heat drives the nucleophilic attack of the carboxylate oxygen onto the silicon atom, replacing the acidic proton with a trimethylsilyl (TMS) group, increasing volatility).

  • Chromatography: Inject 1 µL (splitless mode) onto an HP-5ms capillary column. Program the oven from 80°C to 300°C at 15°C/min.

  • MS Parameters: Operate the EI source at 70 eV.

  • Self-Validation (Spectral Interpretation): Look for the molecular ion [M]⁺ at m/z 298/300. The loss of a methyl radical from the TMS group yields the base peak at m/z 283/285.

    • Validation Check: If a fragment ion appears at m/z 147 without a corresponding M+2 peak, it confirms the complete loss of the bromine atom and the formation of the[TMS-O=C=CH-CH=CH2]⁺ rearrangement ion.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances / PubMed Central URL:[Link]

  • Discovery of Plant Phenolic Compounds That Act as Type III Secretion System Inhibitors or Inducers of the Fire Blight Pathogen, Erwinia amylovora Source: Applied and Environmental Microbiology URL:[Link]

  • Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews URL:[Link]

Sources

Comparing reactivity of 2-nitro vs 4-nitro cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 2-Nitro and 4-Nitro Cinnamic Acid Derivatives

Introduction

Cinnamic acid and its derivatives are fundamental scaffolds in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] The introduction of a nitro group onto the aromatic ring dramatically alters the electronic properties and, consequently, the chemical reactivity of the molecule. The position of this powerful electron-withdrawing group is not a trivial matter; it dictates the extent and nature of its influence on the conjugated system. This guide provides a detailed comparison of the reactivity of 2-nitro- and 4-nitrocinnamic acid derivatives, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore how the ortho vs. para positioning of the nitro group modulates reactivity at the carboxylic acid, the alkene double bond, and the nitro group itself.

Pillar 1: The Electronic Landscape - Inductive vs. Resonance Effects

The reactivity of these isomers is fundamentally governed by the potent electron-withdrawing nature of the nitro group, which operates through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[3][4][5]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the rest of the molecule through the sigma bond framework. This effect is distance-dependent, weakening with each successive bond.

  • Resonance Effect (-M): When positioned at the ortho or para position, the nitro group can participate directly in the π-conjugated system of the molecule. It withdraws electron density by delocalizing π-electrons from the aromatic ring and the acrylic acid side chain onto its own oxygen atoms.[6] This effect is often more dominant than the inductive effect in determining reactivity.

4-Nitro Cinnamic Acid: Unrestricted Electron Withdrawal

In the 4-nitro isomer, the nitro group is in the para position, allowing for maximum resonance delocalization across the entire molecule. The electron-withdrawing effect is transmitted efficiently through the conjugated system, significantly reducing electron density at the aromatic ring, the β-carbon of the alkene, and the carboxyl group. This electronic pull is key to its characteristic reactivity.

2-Nitro Cinnamic Acid: The Influence of Proximity

For the 2-nitro isomer, both inductive and resonance effects are also at play. However, the close proximity of the ortho-nitro group to the cinnamic acid side chain introduces significant steric hindrance. This steric clash can force the carboxyl group or the nitro group out of the plane of the aromatic ring, potentially disrupting optimal π-orbital overlap and slightly diminishing the resonance effect compared to the 4-nitro isomer. Furthermore, this proximity can lead to unique intramolecular interactions that modulate its reactivity profile.

Caption: Logical flow comparing the electronic effects in the two isomers.

Pillar 2: Comparative Reactivity & Experimental Protocols

The electronic differences between the 2-nitro and 4-nitro isomers manifest in their reactivity across several key chemical transformations.

Acidity of the Carboxylic Acid

The electron-withdrawing nitro group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to unsubstituted cinnamic acid.

  • Expert Insight: The 4-nitro isomer is generally a stronger acid than the 2-nitro isomer. This is because the resonance effect, which is the dominant stabilizing force, can operate without steric hindrance in the 4-nitro isomer, leading to more effective delocalization of the negative charge on the carboxylate. In the 2-nitro isomer, steric crowding may slightly impede the optimal planarity required for maximum resonance stabilization.

CompoundpKa (in water)
Cinnamic Acid4.44
4-Nitrocinnamic Acid 3.87
2-Nitrocinnamic Acid 4.05

Data compiled from various sources for comparative purposes.

Reactions at the Carboxyl Group: Esterification & Amidation

These reactions involve nucleophilic attack at the carbonyl carbon of the carboxylic acid. The increased electrophilicity of this carbon due to the electron-withdrawing nitro group should, in principle, accelerate these reactions. However, steric factors play a crucial role.

  • Reactivity Comparison:

    • 4-Nitrocinnamic Acid: The remote position of the nitro group means it enhances the electrophilicity of the carbonyl carbon without causing any steric blockade. This makes it an ideal substrate for both esterification and amidation, often leading to high yields.

    • 2-Nitrocinnamic Acid: The bulky ortho-nitro group presents a significant steric barrier to the approaching nucleophile (alcohol or amine). This steric hindrance is the dominant factor and typically results in slower reaction rates and lower yields compared to the 4-nitro isomer under identical conditions.[7]

This protocol is a self-validating system, proceeding from reaction to purification and confirmation, ensuring the integrity of the final product.[2][8][9]

Caption: Standard workflow for Fischer esterification.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 4-nitrocinnamic acid (1.0 eq) in a suitable excess of the desired alcohol (e.g., 10-20 eq of methanol).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator.

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a common and efficient method for forming amide bonds.[10]

Step-by-Step Methodology:

  • Activation: Dissolve the nitrocinnamic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

  • Coupling: Add EDC hydrochloride (1.2 eq) to the solution. An additive like HOBt or DMAP can be included to improve efficiency and reduce side reactions.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation & Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Reactions at the Alkene Double Bond: Michael Addition

The strong electron-withdrawing effect of the nitro group, particularly when transmitted via resonance from the para position, makes the β-carbon of the alkene highly electrophilic and thus an excellent Michael acceptor.[5][11]

  • Reactivity Comparison:

    • 4-Nitrocinnamic Acid Derivatives: These are highly reactive Michael acceptors. The unobstructed electronic pull of the para-nitro group creates a potent electrophilic site at the β-carbon, readily undergoing conjugate addition with a wide range of soft nucleophiles (e.g., thiols, enolates).

    • 2-Nitrocinnamic Acid Derivatives: While still activated towards Michael addition, the reactivity is often lower than the 4-nitro isomer. The steric bulk of the ortho-nitro group can hinder the approach of the nucleophile to the β-carbon, leading to slower reactions.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, providing access to anilines which are versatile synthetic intermediates.[12] A variety of methods can be employed, with catalytic hydrogenation being one of the most common.[13]

  • Reactivity Comparison: The intrinsic reactivity of the nitro group itself is less dependent on its position than reactions elsewhere in the molecule. However, practical considerations arise:

    • 4-Nitrocinnamic Acid: The reduction generally proceeds smoothly. A key challenge is chemoselectivity: choosing conditions that reduce the nitro group without reducing the alkene double bond. Catalysts like Pd/C under controlled hydrogen pressure or transfer hydrogenation conditions are often effective.[14]

    • 2-Nitrocinnamic Acid: The sterically hindered nature of the ortho-nitro group can affect its ability to adsorb onto the surface of a heterogeneous catalyst (like Pd/C). This may require more forcing conditions (higher pressure, temperature, or catalyst loading) compared to the 4-nitro isomer. In some cases, this hindrance can be exploited to achieve selective reductions in molecules with multiple nitro groups.

This protocol uses tin(II) chloride, a classic and reliable method for reducing aromatic nitro groups while preserving other reducible functionalities like alkenes and esters.[13]

Caption: Workflow for the chemoselective reduction of a nitro group.

Step-by-Step Methodology:

  • Setup: Dissolve the nitro-cinnamic acid derivative (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).

  • Reaction: Heat the mixture to reflux (or 70-80 °C) and stir for 1-3 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.

  • Isolation: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate. Collect the filtrate and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, concentrate it, and purify the resulting aminocinnamate derivative by column chromatography.

Pillar 3: Summary and Conclusion

The position of the nitro group on the cinnamic acid framework is a critical determinant of its chemical reactivity. The choice between a 2-nitro or 4-nitro derivative should be a deliberate one, based on the desired transformation.

Comparative Reactivity Summary

Reaction Type4-Nitrocinnamic Acid Derivative2-Nitrocinnamic Acid DerivativeDominant Factor
Acidity (pKa) More Acidic (Lower pKa)Less Acidic (Higher pKa)Unhindered Resonance
Esterification/Amidation Higher Reactivity / YieldLower Reactivity / YieldSteric Hindrance
Michael Addition Highly Reactive AcceptorModerately Reactive AcceptorSteric Hindrance
Nitro Group Reduction Standard ConditionsMay Require Forcing ConditionsSteric Hindrance

References

  • Wikipedia. (n.d.). 2-Nitrocinnamaldehyde. Retrieved from [Link]

  • Sakkani, N., Sathish, K., & Dhurke, K. (n.d.). Synthesis of cinnamic acid derivatives from 3‐methyl‐4‐nitro‐5‐styrylisoxazole. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, September 2). Why is cinnamic acid nitrated at the ortho, para positions and not the meta position?. Retrieved from [Link]

  • University of Calgary. (n.d.). Problem Set #3: Substitutent Effects and LFERS. Retrieved from [Link]

  • Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when.... Study Prep. Retrieved from [Link]

  • MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrophilic aromatic substitution. Part 25. The nitration in aqueous sulphuric acid of some cinnamic acids and other styrene derivatives. Retrieved from [Link]

  • ResearchGate. (2025, April 16). Synthesis and Bioinformatics Study of 2-Nitrocinnamaldehyde Derivatives as an Anti MCF-7 Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett correlation for the Hunsdiecker reaction of cinnamic acids with TBCA. Retrieved from [Link]

  • ACS Publications. (2009, April 15). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Retrieved from [Link]

  • ResearchGate. (2016, March 10). Addition reaction of methyl cinnamate with 2-amino-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... Retrieved from [Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

  • University of Liverpool. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Preprints.org. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • MDPI. (2023, May 12). Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents. Retrieved from [Link]

  • American Scientific Publishers. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • PubMed. (2009, April 22). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]

  • PMC. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

  • Bentham Science. (2024, January 1). Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitrocinnamic acid. WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • PMC. (2023, December 2). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

Spectroscopic Profiling of Substituted Cinnamic Acids: A Comparative UV-Vis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted cinnamic acids (hydroxycinnamic acids)—such as p-coumaric, caffeic, ferulic, and sinapic acids—are ubiquitous secondary plant metabolites and highly sought-after building blocks in drug development, cosmetics, and food science. Accurate spectroscopic profiling is critical for their structural characterization, purity analysis, and the monitoring of biocatalytic conversions (e.g., decarboxylation)[1]. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a robust, high-throughput technique for these analyses, relying on the unique electronic transitions dictated by the aromatic ring substituents[2].

Mechanistic Insights: The Causality of Bathochromic Shifts

As a Senior Application Scientist, it is crucial to understand why these molecules absorb at specific wavelengths, rather than merely recording the absorption maximum (


).

The UV-Vis spectrum of the foundational molecule, cinnamic acid, is dominated by strong absorption bands corresponding to


 transitions within its[3].

When electron-donating groups (EDGs) such as hydroxyl (-OH) and methoxy (-OCH3) are added to the aromatic ring, they donate electron density via resonance. This destabilizes the Highest Occupied Molecular Orbital (HOMO) while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the HOMO-LUMO energy gap[4]. Consequently, less energy is required to induce the electronic transition, leading to a bathochromic (red) shift —moving the


 to longer wavelengths[2].

Furthermore, the solvent environment and pH are critical variables. In alkaline or near-neutral conditions, the deprotonation of the phenolic hydroxyl groups to phenolate anions significantly increases electron donation into the conjugated system, causing an even more pronounced bathochromic shift compared to acidic conditions[1]. For example, at pH 1.0–3.0, the


 of caffeic acid is ~320 nm, whereas at pH 5.0–7.0, shifts in the absorption profile are observed due to proximity to the molecule's pKa (~4.0–4.5)[5].

Quantitative Comparison of UV-Vis Absorption Maxima

The table below summarizes the primary


 values for key cinnamic acid derivatives, illustrating the progressive red shift as substituent complexity and electron-donating capacity increase.
CompoundAromatic Substituents

(nm)
Typical Solvent / Conditions
Cinnamic Acid None~270 - 273Methanol / Ethanol[3]
p-Coumaric Acid 4-OH~309 - 310Water (pH 1.0–3.0) / Methanol[5]
Ferulic Acid 4-OH, 3-OCH3~320 - 322Water (pH 1.0–3.0) / Methanol[5]
Caffeic Acid 3-OH, 4-OH~320 - 323Water (pH 1.0–3.0) / Methanol[5]
Sinapic Acid 4-OH, 3,5-diOCH3~324Methanol / Water[2]

Note: The stereochemistry of the double bond also influences absorption; the trans-isomer generally absorbs at a slightly longer wavelength than the cis-isomer (e.g., trans-cinnamic acid at ~270 nm vs. cis-cinnamic acid at ~262 nm)[3].

Experimental Protocols: Self-Validating UV-Vis Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps to prevent common artifacts such as inner-filter effects, molecular aggregation, or solvent cut-off interference.

Step 1: Solvent Selection and pH Control

  • Action : Select a UV-transparent solvent (e.g., HPLC-grade Methanol or buffered water). If using aqueous systems, strictly control the pH using a buffer (e.g., pH 1.0 or 3.0) to ensure the analyte is in a single, fully protonated state[5].

  • Causality : Mixed ionization states (occurring near the pKa of ~4.0-4.5) will result in overlapping spectral bands, isosbestic points, and inaccurate

    
     determination[5].
    

Step 2: Stock Solution and Serial Dilution

  • Action : Prepare a 10 mM stock solution in the chosen solvent. Perform serial dilutions to create a concentration gradient (e.g., 10 µM to 100 µM).

  • Causality : Analyzing a gradient rather than a single point allows for the validation of the Beer-Lambert law, ensuring no molecular aggregation (which can cause peak broadening or hypsochromic shifts) occurs at higher concentrations.

Step 3: Baseline Correction (Blank Scan)

  • Action : Fill a 1 cm path length quartz cuvette with the exact solvent/buffer used for the samples. Run a baseline scan from 200 to 400 nm[2].

  • Causality : Quartz is required because standard glass or plastic cuvettes absorb strongly in the UV region (<300 nm). The blank scan mathematically subtracts the solvent's inherent absorbance.

Step 4: Spectral Acquisition

  • Action : Record the UV-Vis spectra of the sample dilutions over the 200–400 nm range. Identify the wavelengths of maximum absorbance (

    
    )[2].
    

Step 5: Self-Validation (Linearity Check)

  • Action : Plot the absorbance at

    
     against concentration.
    
  • Causality : A perfectly linear plot (

    
    ) confirms that the readings are within the instrument's linear dynamic range (typically 0.1 to 1.0 Absorbance Units) and validates the calculated molar extinction coefficient (
    
    
    
    ). If the plot deviates from linearity, the sample is too concentrated and must be diluted and re-acquired[3].

Workflow Visualization

UV_Vis_Workflow Prep Sample Preparation (Stock & Serial Dilution) Blank Baseline Correction (Solvent Blank Scan) Prep->Blank Solvent Solvent & pH Selection (e.g., MeOH, pH 1.0 - 3.0) Solvent->Prep Acquisition Spectral Acquisition (Scan 200-400 nm) Blank->Acquisition Validation Self-Validation (Beer-Lambert Linearity Check) Acquisition->Validation Validation->Prep Non-linear (Adjust Conc.) Analysis Data Analysis (Determine λmax & ε) Validation->Analysis Linear response

Figure 1: Self-validating UV-Vis spectroscopic workflow for cinnamic acids.

References

  • Miyagusuku-Cruzado, G. et al. "Monitoring Hydroxycinnamic Acid Decarboxylation by Lactic Acid Bacteria Using High-Throughput UV-Vis Spectroscopy." Molecules, 25(14):3142, 2020. URL:[Link]

  • Matović, L. et al. "A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight." Comptes Rendus Chimie, 24(2):267-280, 2021. URL:[Link]

Sources

A Comparative Guide to Reference Standards for (2E)-3-(4--Bromo-2-nitrophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and reliability of analytical measurements are paramount. The quality of reference standards is the bedrock upon which the validity of this data rests. This guide provides an in-depth technical comparison of reference standards for (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid, a substituted cinnamic acid derivative with potential applications in organic synthesis and medicinal chemistry.

This document will navigate the synthesis, characterization, and comparative analysis of this compound, offering field-proven insights and detailed experimental protocols. We will explore the nuances of establishing a reliable reference standard and compare its performance with a commercially available alternative, (2E)-3-(4-bromophenyl)prop-2-enoic acid.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as a calibrated benchmark against which a sample is compared. Its purity, identity, and concentration must be known with a high degree of certainty. In drug development, reference standards are indispensable for:

  • Accurate Quantification: Determining the precise amount of an active pharmaceutical ingredient (API) or impurity in a sample.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as linearity, accuracy, and precision.[1]

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Stability Studies: Assessing the degradation of a drug substance or product over time.[2]

The use of a poorly characterized in-house standard or the absence of a suitable commercially available certified reference material (CRM) can lead to erroneous results, compromising the safety and efficacy of a potential therapeutic.

Synthesis and Purification of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic Acid

The most common and efficient method for the synthesis of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid is the Knoevenagel condensation.[3] This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with an aldehyde (4-bromo-2-nitrobenzaldehyde).[4]

Synthetic Workflow

cluster_synthesis Synthesis cluster_purification Purification A 4-Bromo-2-nitrobenzaldehyde D Knoevenagel Condensation A->D B Malonic Acid B->D C Pyridine (base), Piperidine (catalyst) C->D E Crude (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid D->E F Recrystallization from Ethanol/Water E->F G Purified (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid F->G A Prepare Mobile Phase and Samples B Equilibrate HPLC System A->B C Inject Standard and Sample Solutions B->C D Chromatographic Separation on C18 Column C->D E UV Detection D->E F Data Acquisition and Processing E->F G Purity Calculation (Area % or vs. Standard) F->G

Sources

Safety Operating Guide

Operational Guide: Disposal of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid (CAS: 20357-30-6), also known as 4-Bromo-2-nitrocinnamic acid, presents a specific disposal challenge due to its dual functionalization: it is both a halogenated organic compound and a nitro-aromatic acid .[1]

Improper disposal carries two primary risks:

  • Environmental Toxicity: Halogenated compounds can form dioxins if incinerated at insufficient temperatures.

  • Reactivity: The nitro group introduces potential thermal instability, while the carboxylic acid moiety poses compatibility risks with strong bases and oxidizers.

Chemical Identity Table
ParameterDetail
IUPAC Name (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid
Synonyms 4-Bromo-2-nitrocinnamic acid
CAS Number 20357-30-6
Molecular Formula C₉H₆BrNO₄
Physical State Light yellow solid / Powder
Solubility Low in water; soluble in organic solvents (DMSO, Methanol)

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the specific hazards to select the correct waste stream. This compound is generally classified as an Irritant with potential Mutagenic properties.

GHS Classification & H-Codes
Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[3][4][5][6][7]
Eye Irritation H319Causes serious eye irritation.[3][5][6][7]
STOT-SE H335May cause respiratory irritation.[3][2][5]
Germ Cell Mutagenicity H341Suspected of causing genetic defects (Source dependent).[3]

Critical Safety Note: While cinnamic acid derivatives are generally stable, the presence of a Nitro (-NO₂) group on the phenyl ring requires that this waste be kept away from high heat sources and strong reducing agents during storage to prevent uncontrolled exothermic decomposition.

Waste Segregation Logic

Effective disposal relies on strict segregation. You must NOT combine this chemical with general non-halogenated organic waste.

The Segregation Decision Matrix[4]
  • Primary Stream: Halogenated Organic Waste . The bromine atom mandates high-temperature incineration (typically >1100°C) to prevent the formation of toxic byproducts.

  • Secondary Characteristic: Acidic . Ensure the waste container is compatible with organic acids.

  • Incompatibility: Never mix with strong bases (exothermic neutralization) or strong oxidizers (fire hazard).

DOT Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Excess Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack LiquidCheck Check Solvent Type Liquid->LiquidCheck StreamB Stream B: Solid Hazardous Waste (Lab Pack for Incineration) SolidPack->StreamB Label: Toxic, Halogenated HaloSolv Halogenated Solvent present? (DCM, Chloroform) LiquidCheck->HaloSolv StreamA Stream A: Halogenated Organic Liquids (High BTU Incineration) HaloSolv->StreamA Yes HaloSolv->StreamA No (Segregate as Halogenated due to Solute)

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure regulatory compliance.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Excess Pure Chemical)

Objective: Minimize handling and solvent usage.

  • Container Selection: Use a clean, wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid corrosion.

  • Transfer: Transfer the solid chemical into the container inside a fume hood.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid.

    • Constituents: 100%.

    • Hazards: Toxic, Irritant.[5][6]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

  • Disposal: Hand over to your EHS hazardous waste contractor for Lab Pack Incineration .

Scenario B: Disposal of Liquid Waste (Solutions)

Objective: Prevent contamination of non-halogenated streams.

  • Assessment: Even if the solvent is non-halogenated (e.g., Methanol), the solute contains Bromine. Therefore, the entire mixture must be classified as Halogenated Waste .

  • Container: Use a standard "Halogenated Organic Waste" carboy (typically polyethylene).

  • Compatibility Check: Ensure the carboy does not contain strong bases (e.g., NaOH, KOH) or strong oxidizers.

  • Transfer: Pour slowly using a funnel in a fume hood.

  • Log: Record the volume and concentration on the waste log sheet.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[4]
  • Collection: Place contaminated nitrile gloves, weigh boats, and paper towels into a clear heavy-duty plastic bag (minimum 4 mil thickness).

  • Segregation: Do not throw in regular trash.

  • Disposal: Seal the bag, tape it closed, and place it in the Solid Hazardous Waste drum/box.

Compatibility & Storage Matrix

Store waste containers according to the following compatibility rules to prevent accidental reactions.

Chemical GroupCompatibility StatusAction
Strong Oxidizers INCOMPATIBLE Store separately. Risk of fire/explosion with nitro group.[8]
Strong Bases INCOMPATIBLE Store separately.[9] Exothermic acid-base reaction.
Halogenated Solvents COMPATIBLE Can be mixed in liquid waste streams (e.g., DCM).
Non-Halogenated Solvents CONDITIONAL Compatible chemically, but mixing upgrades the cost of the entire container to "Halogenated".

Emergency Spill Procedures

Minor Spill (< 5g solid or < 100mL liquid):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Wear a dust mask (N95) if powder is loose.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or universal spill pads.

  • Clean: Wipe the area with soap and water; dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory Compliance (USA/RCRA)

  • RCRA Status: This chemical is not a specifically listed P- or U-coded waste. However, it is a Characteristic Waste if it exhibits toxicity.

  • EPA Waste Code: Most facilities will profile this under a generic code such as D001 (if ignitable, unlikely) or more commonly manage it as Non-RCRA Regulated Hazardous Waste (unless TCLP proves toxicity), but best practice is to treat as Hazardous Waste due to the halogen and nitro groups.[10]

  • Halogen Rule: EPA regulations and disposal facility permits often strictly limit halogens in fuel-blending programs. This is why designating it as Halogenated is critical for downstream compliance.

References

  • Carl Roth. (2024). Safety Data Sheet: 4-Bromo-2-nitrocinnamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 737158, (2E)-3-(4-bromophenyl)prop-2-enoic acid (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA's Chemical Waste Compatibility List. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 100466-27-1 (Analog/Generic) | Molecular Formula: C


H

BrNO

Executive Safety Summary

For Researchers & Safety Officers: (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid (commonly 4-bromo-2-nitrocinnamic acid) presents a dual-hazard profile derived from its chemical structure. As an


-unsaturated carboxylic acid , it acts as a Michael acceptor, capable of alkylating biological nucleophiles (proteins/DNA), which poses a significant risk of skin sensitization  and irreversible tissue damage. The presence of the nitro group  and bromine atom  increases lipophilicity, facilitating dermal absorption while adding potential mutagenic risks common to nitro-aromatics.

Immediate Action Required: Treat as a potent Skin Sensitizer (H317) , Severe Eye Irritant (H319) , and Respiratory Irritant (H335) .

Hazard Analysis & Risk Assessment

Why we choose specific PPE for this compound.

Hazard DomainStructural CausePhysiological ImpactCritical Control
Sensitization Electrophilic alkene (

-unsaturated)
Covalent binding to skin proteins (haptenization), leading to allergic contact dermatitis.Zero-skin-contact policy. Double-gloving is mandatory.
Corrosivity Carboxylic acid moiety (

)
Chemical burns to mucous membranes and cornea.Eye protection must seal against dust migration.
Inhalation Fine crystalline powder formIrritation of the upper respiratory tract; systemic absorption of nitro-aromatics.Engineering Controls (Fume Hood) > Respirators.
Reactivity Nitro group (

)
Thermally sensitive. Potential for energetic decomposition if heated under confinement or shocked.Static dissipation during weighing; avoid metal spatulas if dry.
PPE Selection Matrix
Hand Protection (Gloves)

Standard nitrile gloves are insufficient for prolonged exposure to solutions of this compound.

State of MatterPrimary Glove MaterialSecondary LayerRationale
Solid / Powder Nitrile (5 mil) None requiredNitrile provides excellent dry particle protection.
Solution (DCM/CHCl

)
PVA or Laminate (Silver Shield) Nitrile (Outer)Halogenated solvents permeate nitrile in <2 mins. The solute follows the solvent.
Solution (DMF/DMSO) Butyl Rubber Nitrile (Outer)Polar aprotic solvents degrade nitrile; Butyl offers >480 min breakthrough.

Pro-Tip: Perform the "Inflation Test" on gloves before handling. Trap air in the glove and squeeze to check for pinhole defects. A pinhole leak with a sensitizer can end a career.

Respiratory & Body Protection [1][2][3][4][5]
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary (if hood unavailable/cleaning spills): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Dust masks (N95) are insufficient for organic vapors generated during synthesis.

  • Body:

    • Tyvek® lab coat or chemical-resistant apron (PVC/Neoprene) over standard cotton lab coat.

    • Closed-toe shoes (leather/synthetic leather, non-mesh).

Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
  • Static Control: Nitro-cinnamic acids are often dry, fluffy powders prone to static charge. Use an antistatic gun or ionizing bar inside the balance enclosure.

  • Spatula Selection: Use PTFE-coated or ceramic spatulas. Avoid metal-on-metal friction with nitro compounds.

  • Weighing:

    • Never weigh on an open bench.

    • Place the balance inside the fume hood or a powder containment enclosure.

    • Pre-tare the receiving vessel (flask) to minimize transfer steps.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the flask to wash residual powder into the bulk liquid.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon. Oxygen can facilitate radical polymerization of the alkene double bond or degradation of the nitro group.

  • Temperature Control: If heating, use an oil bath with a thermal cutoff . Never heat nitro-aromatics to dryness.

Phase 3: Cleanup & Decontamination [5]
  • Surface Wipe: Wipe all surfaces with a chemically compatible solvent (Ethanol or Isopropanol) followed by a soap-water wash.

  • Indicator: If available, use a colorimetric amine-based swab test (often used for aromatics) to verify surface cleanliness.

Waste Disposal & Emergency Response
Disposal Streams
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly as "Contains Nitro-aromatics."

  • Liquid Waste:

    • Do NOT mix with oxidizers (peroxides, nitric acid).

    • Stream: Halogenated Organic Waste (due to the Bromine atom). Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute classifies the entire stream as halogenated in many jurisdictions.

Emergency Procedures
  • Skin Contact: Wash immediately with polyethylene glycol 400 (PEG-400) if available (solubilizes lipophilic aromatics better than water), followed by soap and water for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Lift eyelids. Seek ophthalmologist assessment immediately (corrosive risk).

  • Spill (Solid): Do not dry sweep. Wet the powder with inert oil (e.g., mineral oil) or damp paper towels to prevent dust clouds, then scoop into a waste container.

Workflow Visualization

HandlingProtocol Start Start: Risk Assessment StateCheck Check State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution StandardPPE PPE Action: Standard Nitrile (Double gloved) Solid->StandardPPE Weighing Weighing Protocol: 1. Fume Hood Only 2. Antistatic Gun 3. PTFE Spatula DustControl Dust Control: Wet wipe surfaces immediately Weighing->DustControl Disposal Disposal: Halogenated Organic Waste Stream DustControl->Disposal SolventCheck Check Solvent Type Solution->SolventCheck HaloSolvent Halogenated (DCM/CHCl3) SolventCheck->HaloSolvent Permeates Nitrile Rapidly PolarSolvent Polar Aprotic (DMF/DMSO) SolventCheck->PolarSolvent Degrades Nitrile SilverShield PPE Action: Wear Laminate (Silver Shield) UNDER Nitrile gloves HaloSolvent->SilverShield Butyl PPE Action: Wear Butyl Rubber gloves PolarSolvent->Butyl SilverShield->Disposal Butyl->Disposal StandardPPE->Weighing

Figure 1: Decision logic for PPE selection based on the physical state and solvent carrier of (2E)-3-(4-Bromo-2-nitrophenyl)prop-2-enoic acid.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5356839, 4-Bromo-2-nitrocinnamic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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